Benzo[b]naphtho[2,3-d]furan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59787. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
naphtho[2,3-b][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMRMQALUDDFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179029 | |
| Record name | Benzo(b)naphtho(2,3-d)furan | |
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Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243-42-5 | |
| Record name | Benzo[b]naphtho[2,3-d]furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzo(b)diphenylene oxide | |
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| Record name | Benzo[b]naphtho[2,3-d]furan | |
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| Record name | Benzo(b)naphtho(2,3-d)furan | |
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| Record name | Benzo[b]naphtho[2,3-d]furan | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.415 | |
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| Record name | BENZO(B)DIPHENYLENE OXIDE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Benzo[b]naphtho[2,3-d]furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]naphtho[2,3-d]furan is a polycyclic aromatic hydrocarbon (PAH) containing a furan ring fused to a naphthalene system, which is further fused to a benzene ring. This planar heterocyclic compound is a subject of interest in medicinal chemistry and materials science due to the prevalence of the benzofuran motif in biologically active compounds and its potential applications in organic electronics. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and biological activities, with a focus on its potential as a scaffold for drug development.
Chemical and Physical Properties
This compound possesses a rigid, planar structure that influences its physical and chemical properties. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| CAS Number | 243-42-5 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to have low solubility in water and be more soluble in non-polar organic solvents like benzene, toluene, and dichloromethane. | [2] |
| LogP (Octanol/Water Partition Coefficient) | 5.208 (Predicted) | [3] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
The structural identification of this compound is confirmed through various spectroscopic techniques.
-
Mass Spectrometry (MS): The NIST WebBook provides mass spectrometry data (electron ionization) for this compound, which can be used for its identification.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is available on the NIST WebBook, showing characteristic absorption bands for aromatic C-H and C-O-C stretching vibrations.[5]
-
UV/Visible (UV/Vis) Spectroscopy: The NIST WebBook lists the availability of UV/Visible spectral data, which would provide information about the electronic transitions within the conjugated π-system of the molecule.[5]
Experimental Protocols
Synthesis of this compound Derivatives
One notable example is the synthesis of This compound-6,11-diones . These compounds can be synthesized from o-acetylbenzoic acids.[6] Another example is the synthesis of 3-bromo-Benzo[b]naphtho[2,3-d]furan , which can be prepared from 4-Bromo-2-fluoro-1-iodobenzene through a palladium-catalyzed cross-coupling reaction. The reaction typically involves the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst and a base such as sodium carbonate in a solvent system like toluene and water, under an inert atmosphere and reflux conditions.[7]
A general approach to the synthesis of benzo[b]- and naphtho[b]furans involves the intramolecular cyclization of various open-chain precursors.[8] These reactions can be catalyzed by various transition metals, including palladium and copper.
Purification
The purification of this compound, as with other polycyclic aromatic compounds, can be achieved through standard laboratory techniques. Due to its expected solid nature and low polarity, methods such as:
-
Recrystallization: This would be a primary method for purification, using a suitable organic solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: Adsorption chromatography using silica gel or alumina as the stationary phase and a non-polar eluent system (e.g., hexane, toluene, or mixtures thereof) would be effective for separating it from more polar impurities.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water mixture) can be used for both analytical and preparative separations.[9]
Characterization
The characterization of the purified this compound would involve the spectroscopic methods mentioned above (MS, IR, and NMR) to confirm its identity and purity. Elemental analysis would further verify the empirical formula.
Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the electron-rich nature of the furan ring and the extended π-conjugation of the polycyclic aromatic system.
Electrophilic Aromatic Substitution
The benzofuran ring system is known to undergo electrophilic aromatic substitution reactions. Theoretical studies and experimental evidence for related compounds suggest that the furan ring is more susceptible to electrophilic attack than the benzenoid rings. The positions on the furan ring are generally more reactive than the positions on the benzene and naphthalene rings.[10][11] The exact regioselectivity of substitution on this compound would depend on the specific electrophile and reaction conditions.
The general reactivity of benzofurans towards electrophiles is a key aspect of their chemistry, allowing for the introduction of various functional groups onto the core structure.[12]
Stability
Polycyclic aromatic hydrocarbons are generally stable compounds. This compound is expected to be thermally stable. However, like many PAHs, it may be susceptible to photodecomposition upon exposure to UV light. The stability of its bromo-derivative is sufficient for its use as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), suggesting good thermal stability.[13]
Biological Activities and Signaling Pathways
While the biological activity of the unsubstituted this compound is not extensively documented, numerous studies have highlighted the significant pharmacological potential of its derivatives, particularly in the field of oncology.
Anticancer Activity
Derivatives of This compound-6,11-dione have been designed and synthesized as antineoplastic agents. These compounds have shown potent inhibitory action against the growth of various human cancer cell lines, including promyelocytic leukemia (HL-60) and small-cell lung cancer. Some of these derivatives also exhibit substantial inhibitory activity against topoisomerase II, an important enzyme in DNA replication and a key target for many anticancer drugs.
Furthermore, various naphthofuran derivatives have demonstrated cytotoxic effects against different cancer cell lines.[14] The general class of benzo[b]furan derivatives has been extensively reviewed for their anticancer, antibacterial, and antifungal activities.[15]
Modulation of Signaling Pathways
A significant finding in the study of benzo[b]furan derivatives is their ability to modulate key cellular signaling pathways involved in cancer progression. Specifically, certain benzo[b]furan derivatives have been shown to induce apoptosis (programmed cell death) in human breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway .[16] This pathway is crucial for cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by benzo[b]furan derivatives highlights their potential as targeted cancer therapeutics.
References
- 1. Benzo(b)naphtho(2,3-d)furan | C16H10O | CID 71072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemeo.com [chemeo.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 3-bromo- synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzo(b)naphtho(2,3-d)furan | SIELC Technologies [sielc.com]
- 10. conference.pixel-online.net [conference.pixel-online.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. youtube.com [youtube.com]
- 13. Application of this compound, 3-bromo-_Chemicalbook [chemicalbook.com]
- 14. In vitro cytotoxic activity of naphtho[1,2-b]furan, furo[2,3-f], furo[2,3-g] and furo[3,2-g]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Benzo[b]naphtho[2,3-d]furan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]naphtho[2,3-d]furan is a polycyclic aromatic hydrocarbon containing a furan ring fused to a naphthalene system, which is further fused to a benzene ring. This guide provides a comprehensive overview of its physical and chemical properties, drawing from available experimental and computational data. It includes a summary of its known physical characteristics, spectral data, and general reactivity. Additionally, this guide outlines a plausible synthetic approach and discusses the biological significance of its derivatives, highlighting their potential in drug discovery and materials science.
Physical Properties
This compound is a solid at room temperature. A summary of its key physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀O | --INVALID-LINK-- |
| Molecular Weight | 218.25 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 202-207 °C | --INVALID-LINK-- |
| Boiling Point | 394.1 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 208.3 °C | --INVALID-LINK-- |
| Refractive Index | 1.763 | --INVALID-LINK-- |
| Solubility | Data not available in the searched literature. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is largely dictated by the electron-rich furan ring fused to the aromatic naphthalene and benzene systems.
Electrophilic Substitution: Like other benzofurans, this compound is expected to undergo electrophilic substitution reactions. The furan ring is the most likely site of attack due to its higher electron density compared to the benzene and naphthalene rings. Theoretical studies on simpler benzofurans suggest that electrophilic attack preferentially occurs at the C2 position of the furan ring.
Nucleophilic Reactions: The fused aromatic system is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups.
Oxidation and Reduction: The extended π-system can be susceptible to oxidation, potentially leading to the formation of quinone-like structures. Reduction of the furan ring is also a possibility under specific catalytic conditions.
Synthesis
A proposed synthetic workflow is illustrated in the diagram below.
Spectroscopic Profile of Benzo[b]naphtho[2,3-d]furan (CAS Number: 243-42-5)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the polycyclic aromatic hydrocarbon, Benzo[b]naphtho[2,3-d]furan. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the compound's analytical profile. This document summarizes key spectroscopic data in structured tables, outlines general experimental protocols, and provides visual representations of analytical workflows.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 243-42-5 |
| Molecular Formula | C₁₆H₁₀O |
| Molecular Weight | 218.25 g/mol [1] |
| Chemical Structure |
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. It is important to note that while spectral data is available from public databases, detailed experimental protocols for this specific compound are not consistently reported. Therefore, generalized experimental methodologies are provided.
Mass Spectrometry
The mass spectrum of this compound is available, with the primary ionization method being Electron Ionization (EI).
Table 1: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) |
| 218 | 100 |
| 189 | 35 |
| 94.5 | 10 |
| 217 | 20 |
| 190 | 5 |
Data sourced from the NIST WebBook.[1]
Experimental Protocol (General for GC-MS of PAHs):
A gas chromatograph coupled to a mass spectrometer (GC-MS) is a standard method for the analysis of polycyclic aromatic hydrocarbons (PAHs).
-
Sample Preparation: The sample is typically dissolved in a suitable organic solvent, such as dichloromethane or hexane.
-
Gas Chromatography: A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 300 °C) to elute the PAHs.
-
Mass Spectrometry: The separated compounds are introduced into the mass spectrometer. For Electron Ionization (EI), a standard electron energy of 70 eV is used. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., 50-500 amu) to detect the fragment ions.
Experimental Workflow for GC-MS Analysis
Caption: A generalized workflow for the analysis of a solid sample by Gas Chromatography-Mass Spectrometry (GC-MS).
Infrared (IR) Spectroscopy
Both gas-phase and condensed-phase (KBr wafer) IR spectra are available for this compound.
Table 2: Key Infrared Absorption Bands for this compound (Gas Phase)
| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |
| ~3060 | Weak | Aromatic C-H stretch |
| ~1630 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | Aryl ether C-O stretch |
| ~880 | Strong | Aromatic C-H out-of-plane bend |
| ~750 | Strong | Aromatic C-H out-of-plane bend |
Data sourced from the NIST WebBook.[2]
Experimental Protocol (General for FTIR Spectroscopy):
-
Gas-Phase: The sample is heated to a sufficient temperature to produce a vapor, which is then introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl). The IR beam passes through the gas cell to obtain the spectrum.
-
KBr Wafer: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR beam.
Experimental Workflow for FTIR Analysis
Caption: A comparison of the sample preparation and analysis workflows for gas-phase and solid-state (KBr wafer) FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (General for ¹H and ¹³C NMR of PAHs):
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Logical Workflow for NMR Analysis
Caption: A logical workflow outlining the key steps in obtaining and analyzing NMR spectroscopic data for an organic compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is available, showing characteristic absorption bands in the ultraviolet region.
Table 3: UV-Vis Absorption Maxima for this compound
| Wavelength (λmax, nm) |
| ~255 |
| ~280 |
| ~320 |
| ~350 |
| ~370 |
Data sourced from the NIST WebBook. The solvent and concentration are not specified.
Experimental Protocol (General for UV-Vis Spectroscopy of PAHs):
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1 AU).
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference. The absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
Experimental Workflow for UV-Vis Spectroscopy
Caption: A simplified workflow for obtaining a UV-Vis absorption spectrum of a chemical compound.
Data Interpretation and Significance
The spectroscopic data presented provides a unique fingerprint for the identification and characterization of this compound.
-
Mass Spectrometry: The molecular ion peak at m/z 218 confirms the molecular weight of the compound. The fragmentation pattern can be used to elucidate the structure and is characteristic of a stable aromatic system.
-
Infrared Spectroscopy: The IR spectrum shows characteristic absorptions for aromatic C-H and C=C bonds, as well as a strong band indicative of the aryl ether C-O linkage, which is a key functional group in the molecule.
-
NMR Spectroscopy: Although detailed data is lacking, ¹H and ¹³C NMR spectroscopy would provide crucial information on the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous structure confirmation and assignment of isomeric forms.
-
UV-Vis Spectroscopy: The multiple absorption bands in the UV region are characteristic of the extended π-conjugated system of this polycyclic aromatic compound. This data can be useful for quantitative analysis using techniques like HPLC with a UV detector.
Conclusion
This technical guide has summarized the currently available spectroscopic data for this compound (CAS 243-42-5). While foundational mass, IR, and UV-Vis spectral data are accessible, a complete analytical profile, particularly comprehensive NMR data with detailed experimental protocols, remains to be fully documented in publicly accessible literature. The provided general methodologies and workflows offer a starting point for researchers aiming to reproduce or expand upon the existing data. Further research to fully elucidate the ¹H and ¹³C NMR spectra with complete assignments would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Benzo[b]naphtho[2,3-d]furan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of Benzo[b]naphtho[2,3-d]furan, a polycyclic aromatic hydrocarbon containing a furan moiety. This document collates available spectroscopic and structural data, outlines relevant experimental methodologies, and explores the potential biological significance of this class of compounds.
Core Molecular Structure
This compound is a pentacyclic aromatic compound with the chemical formula C₁₆H₁₀O.[1][2][3] Its structure consists of a furan ring fused to a naphthalene system, which is in turn fused to a benzene ring. The systematic IUPAC name for this compound is naphtho[2,3-b]benzofuran.[3]
Molecular Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O | [1][2][3] |
| Molecular Weight | 218.25 g/mol | [1][2][3] |
| CAS Registry Number | 243-42-5 | [1][2][3] |
Spectroscopic and Bonding Characteristics
The electronic structure and bonding of this compound can be elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental tools for determining the structure of organic molecules. For polycyclic aromatic hydrocarbons like this compound, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum (δ 7.0-9.5 ppm), and the aromatic carbons appear in the corresponding region of the ¹³C NMR spectrum (δ 100-150 ppm).[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:
-
Aromatic C-H stretching: 3100-3000 cm⁻¹[5]
-
Aromatic C=C stretching: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[5]
-
C-O-C stretching (furan ring): Around 1250-1050 cm⁻¹
-
Out-of-plane C-H bending: 900-675 cm⁻¹, the pattern of which can indicate the substitution on the aromatic rings.[5]
UV-Visible (UV-Vis) Spectroscopy
Polycyclic aromatic hydrocarbons are known to exhibit characteristic UV-Vis absorption spectra resulting from π-π* electronic transitions. The extended conjugation in this compound would be expected to result in multiple absorption bands in the UV and possibly the visible region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would likely show a prominent molecular ion peak (M⁺) at m/z 218, corresponding to its molecular weight.[6] The fragmentation pattern can provide further structural information.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the parent this compound are not extensively detailed in the available literature. However, based on general procedures for related compounds, the following methodologies would be appropriate.
Synthesis of this compound Derivatives
A general approach to synthesizing the core structure involves the cyclization of precursors. For instance, derivatives have been synthesized via palladium-catalyzed reactions.[7]
NMR Spectroscopy Protocol (General)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C. A relaxation agent may be used to shorten the acquisition time.
IR Spectroscopy Protocol (KBr Pellet)
-
Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a very fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.
-
Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Biological Significance and Signaling Pathways
While direct studies on the biological activity of this compound are limited, research on related benzo[b]furan derivatives has shown significant biological effects, particularly in the context of cancer therapy.
Several studies have demonstrated that benzo[b]furan derivatives can induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[8] This pathway is crucial for regulating cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[8] The inhibition of this pathway by benzo[b]furan derivatives leads to cell cycle arrest and programmed cell death.
Below is a diagram illustrating the logical relationship of benzo[b]furan derivatives' interaction with this key signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.
Conclusion
This compound is a complex aromatic molecule with a planar, conjugated structure. While detailed experimental data on its precise bond lengths and angles are not widely published, its structure and bonding can be effectively characterized using a combination of spectroscopic techniques. The broader class of benzo[b]furans has demonstrated significant potential as inhibitors of key cellular signaling pathways implicated in cancer, suggesting that this compound and its derivatives may be valuable scaffolds for further investigation in drug discovery and development. Further research, particularly X-ray crystallographic studies of the parent molecule, would provide a more definitive understanding of its three-dimensional structure and bonding.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Benzo(b)naphtho(2,3-d)furan | C16H10O | CID 71072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. This compound [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Benzo[b]naphtho[2,3-d]furan: A Journey Through a Century of Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzo[b]naphtho[2,3-d]furan core, a planar tetracyclic aromatic ether, represents a significant scaffold in medicinal chemistry and materials science. Its rigid structure and electron-rich nature make it a compelling building block for novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes leading to this important heterocyclic system, presenting key experimental protocols and quantitative data to inform and assist researchers in the field.
Discovery and Early Synthetic Endeavors
The precise first synthesis of the parent this compound, historically also referred to as "brazan," is not definitively documented in a single landmark paper. Its discovery appears to be the culmination of early 20th-century explorations into polycyclic aromatic compounds. Initial synthetic strategies were often multi-step processes, relying on classical named reactions to construct the fused ring system. These early methods, while foundational, were often hampered by harsh reaction conditions and low yields.
One of the earliest conceptual approaches to constructing the this compound skeleton involves the intramolecular cyclization of a suitably substituted naphthyl phenyl ether. This general strategy has been realized through various methods over the decades, each with its own set of advantages and limitations.
Key Synthetic Strategies: From Classical to Contemporary
The synthesis of this compound and its derivatives has evolved significantly from its early beginnings. Modern methods offer improved efficiency, milder conditions, and greater functional group tolerance, largely driven by the advent of transition-metal catalysis. This section details some of the most pivotal synthetic approaches, providing both historical context and practical experimental protocols.
Intramolecular Cyclization of Naphthyl Phenyl Ethers
A cornerstone in the synthesis of this compound is the formation of the furan ring through the cyclization of a precursor containing a naphthyl and a phenyl group linked by an ether bond.
The Pschorr cyclization, a classical method for intramolecular aryl-aryl bond formation, can be adapted to synthesize the this compound skeleton. This approach typically involves the diazotization of an appropriately positioned amino group, followed by a copper-catalyzed radical cyclization.
Experimental Protocol: Synthesis of this compound via a Pschorr-type Reaction (Conceptual)
A conceptual protocol based on the principles of the Pschorr cyclization is as follows:
-
Synthesis of the Precursor: 2-(2-Aminophenoxy)naphthalene would be the key starting material. This can be synthesized via a nucleophilic aromatic substitution reaction between 2-naphthol and 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group.
-
Diazotization: The 2-(2-aminophenoxy)naphthalene is dissolved in an acidic medium (e.g., a mixture of sulfuric acid and acetic acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Cyclization: The cold diazonium salt solution is then added to a suspension of copper powder or a copper(I) salt in a suitable solvent and heated. The decomposition of the diazonium salt generates an aryl radical which undergoes intramolecular cyclization onto the naphthalene ring.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, quenched with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Another classical approach involves the electrophilic cyclization of a precursor like 3-phenoxy-2-naphthoic acid. In the presence of a strong acid or a dehydrating agent, the carboxylic acid is converted into an acylium ion, which then attacks the adjacent phenyl ring to close the furan ring.
Experimental Protocol: Synthesis of this compound-7-one via Electrophilic Cyclization
-
Precursor Synthesis: 3-Phenoxy-2-naphthoic acid is required as the starting material. This can be prepared via an Ullmann condensation between 3-hydroxy-2-naphthoic acid and bromobenzene.
-
Cyclization: The 3-phenoxy-2-naphthoic acid is treated with a strong dehydrating acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, and heated. The reaction promotes intramolecular Friedel-Crafts acylation.
-
Workup and Purification: The reaction mixture is cooled and carefully poured into ice water to precipitate the product. The solid is collected by filtration, washed with water and a dilute base solution to remove unreacted starting material, and then dried. The crude this compound-7-one can be purified by recrystallization.
-
Reduction (optional): The resulting ketone can be reduced to the parent this compound through methods like Wolff-Kishner or Clemmensen reduction.
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium catalysis has revolutionized the synthesis of complex aromatic systems, including this compound. These methods offer high efficiency and functional group tolerance.
A modern and atom-economical approach involves the direct intramolecular C-H arylation of a naphthyl phenyl ether. This strategy avoids the need for pre-functionalized starting materials like amino or halo groups.
Experimental Protocol: Synthesis of a this compound Derivative via Intramolecular C-H Arylation
-
Precursor Synthesis: A suitable 2-phenoxy-3-halonaphthalene derivative is synthesized.
-
Cyclization: The precursor is dissolved in an appropriate solvent (e.g., toluene, dioxane) with a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., P(t-Bu)₃, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃). The mixture is heated under an inert atmosphere.
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired this compound derivative.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for various synthetic approaches to the this compound core and its derivatives, based on literature reports for analogous systems.
| Synthetic Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pschorr-type Cyclization | NaNO₂, H₂SO₄; Cu | Acetic Acid | 80-100 | 2-4 | 30-50 |
| Electrophilic Cyclization | Polyphosphoric Acid | - | 120-150 | 1-3 | 60-80 |
| Pd-catalyzed C-H Arylation | Pd(OAc)₂, Ligand, Base | Toluene | 100-120 | 12-24 | 70-95 |
| Ullmann Condensation/Cyclization | CuI, Base | DMF | 140-160 | 24-48 | 40-60 |
Logical Relationships and Workflows
The synthesis of this compound can be visualized as a series of logical steps, starting from readily available precursors and proceeding through key bond-forming reactions.
Caption: General synthetic workflows for this compound.
The following diagram illustrates a more detailed logical flow for a palladium-catalyzed synthesis.
Caption: Palladium-catalyzed synthesis pathway.
Conclusion
The synthesis of this compound has a rich history that mirrors the broader advancements in the field of organic chemistry. From the classical, often harsh, methods of the early 20th century to the elegant and efficient transition-metal-catalyzed reactions of today, the approaches to this valuable scaffold have become increasingly sophisticated. This guide provides a foundational understanding of these synthetic strategies, equipping researchers with the historical context and practical knowledge necessary to incorporate this important heterocyclic system into their research and development endeavors. The continued exploration of new synthetic methodologies will undoubtedly lead to even more efficient and versatile routes to this compound and its derivatives, paving the way for new discoveries in medicine and materials science.
The Elusive Natural Occurrence of Benzo[b]naphtho[2,3-d]furan Derivatives: A Technical Examination
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the natural occurrence of compounds based on the benzo[b]naphtho[2,3-d]furan scaffold. Following a comprehensive review of the scientific literature, it must be stated that no naturally occurring derivatives of the this compound core have been documented to date. The parent compound is known and has been synthesized, but its presence in any plant, fungus, or marine organism has not been reported.
However, the isomeric benzo[b]naphtho[2,1-d]furan skeleton is present in nature. This guide will, therefore, focus on these closely related, naturally occurring analogues, providing the detailed data and protocols requested, with the explicit clarification that they belong to a different isomeric class. The information presented herein is intended to serve as a valuable resource for the exploration of this rare class of natural products and to guide future research in this area.
Naturally Occurring Benzo[b]naphtho[2,1-d]furan Derivatives from Streblus usambarensis
Researchers have recently isolated three new benzo[b]naphtho[2,1-d]furan derivatives, named Usambarins A, B, and C, from the stem and roots of the plant Streblus usambarensis (Moraceae).[1][2][3] These compounds represent a novel subclass of this heterocyclic system.
Quantitative Data and Spectroscopic Features
While specific yields from the extraction process were not quantified in the cited study, the isolation of these compounds allowed for their detailed spectroscopic characterization. The key identification data is summarized below.
Table 1: Spectroscopic Data for Usambarins A-C
| Compound | Molecular Formula | Mass Spectrometry (HRESIMS) [M+H]⁺ | Key ¹H NMR Signals (600 MHz, DMSO-d₆) δ in ppm | Key ¹³C NMR Signals (DMSO-d₆) δ in ppm |
| Usambarin A | C₂₃H₂₂O₄ | m/z 363.1596 (calcd. 363.1591) | 8.00 (d, J=8.9 Hz, H-4), 7.59 (d, J=2.6 Hz, H-1), 7.23 (dd, J=8.9, 2.6 Hz, H-3), 3.97 (s, 2-OMe) | 157.9 (C-2), 147.3 (C-8), 145.5 (C-9), 118.9 (C-10) |
| Usambarin B | C₂₂H₂₀O₄ | m/z 349.1440 (calcd. 349.1434) | Similar to Usambarin A, but lacking the 2-OMe signal. | 157.3 (C-2), similar to Usambarin A for other key carbons. |
| Usambarin C | C₂₂H₁₈O₄ | m/z 347.1283 (calcd. 347.1278) | 7.36 (s, H-7), pyran ring signals. | Features a pyran ring fused to the core structure. |
Experimental Protocols
The isolation of Usambarins A-C was achieved through a multi-step chromatographic process. The generalized workflow is detailed below.
General Experimental Workflow for Isolation
Caption: Figure 1: General Workflow for the Isolation of Usambarins.
Methodology:
-
Plant Material Preparation: The roots and stems of Streblus usambarensis were collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material was extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) to yield a crude extract.[2]
-
Initial Fractionation: The crude extract was subjected to column chromatography on silica gel to separate it into several fractions based on polarity.
-
Purification: The fractions containing the compounds of interest were further purified using a combination of chromatographic techniques:
-
Sephadex LH-20 column chromatography: This step was used for size-exclusion separation.
-
Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions was achieved on preparative TLC plates.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final step of purification to yield the pure Usambarins A, B, and C was performed using preparative HPLC.[2]
-
-
Structure Elucidation: The structures of the isolated compounds were determined using extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The structure of Usambarin A was confirmed by X-ray crystallography.[1]
Potential Biological Signaling Pathways
While no specific signaling pathways have been elucidated for the naturally occurring Usambarins, research on related structures provides insights into potential biological activities.
The sulfur-containing analogue, benzo[b]naphtho[2,3-d]thiophene , has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cellular growth, and differentiation. Activation of the AhR pathway is a known mechanism for the toxic effects of many polycyclic aromatic compounds.
Caption: Figure 2: Postulated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Furthermore, various synthetic derivatives of the simpler benzo[b]furan core have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers. While this activity has not been confirmed for naturally occurring this compound derivatives, it represents a plausible and important area for future investigation.
Conclusion and Future Directions
The this compound scaffold remains an intriguing but thus far elusive target in the field of natural product chemistry. The discovery of the isomeric benzo[b]naphtho[2,1-d]furans in Streblus usambarensis is a significant finding that opens the door to further exploration of this chemical space.
For researchers in drug development, the lack of known natural derivatives of the [2,3-d] isomer suggests that synthetic libraries may be the most viable path forward for exploring its therapeutic potential. The biological activities of related benzofurans and isosteric benzonaphthothiophenes suggest that the AhR and PI3K/Akt/mTOR pathways are promising targets for such investigations. Future bioprospecting efforts, perhaps in unique ecological niches, may yet uncover natural sources of this rare heterocyclic system.
References
An In-depth Technical Guide to the Benzo[b]naphtho[2,3-d]furan Ring System
The benzo[b]naphtho[2,3-d]furan scaffold is a polycyclic aromatic hydrocarbon consisting of a furan ring fused to naphthalene and benzene rings. This rigid, planar ring system has garnered significant interest from the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and structural characteristics make it a promising core for the development of novel therapeutic agents and advanced organic electronic materials. This guide provides a comprehensive overview of the synthesis, biological activities, and material applications of the this compound ring system and its derivatives, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The fundamental structure of this compound is characterized by the fusion of a furan ring at the [b] face of a naphthalene moiety, which is in turn fused to a benzene ring at the [2,3-d] position. The parent compound has the chemical formula C₁₆H₁₀O and a molecular weight of 218.25 g/mol .[1] The planar nature of this system facilitates π-π stacking interactions, a key feature in both its biological activity and its performance in organic electronics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| CAS Number | 243-42-5 | [1] |
| IUPAC Name | Naphtho[2,3-b][2]benzofuran | [1] |
Derivatives of this core structure can be synthesized to modulate its physicochemical properties, such as solubility, electronic characteristics, and biological target affinity.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through various organic reactions. A common strategy involves the construction of the furan ring onto a pre-existing naphthalene framework.
Experimental Protocol: Synthesis of 3-Bromothis compound
A representative synthetic route to a functionalized derivative, 3-bromothis compound, is outlined below. This intermediate can be further modified to generate a library of compounds for biological screening or materials development.[3]
Materials:
-
4-Bromo-2-fluoro-1-iodobenzene
-
Naphthol
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate
-
Toluene
-
Water
-
Dichloromethane
-
Boron tribromide
-
1-Methyl-pyrrolidin-2-one
-
Potassium carbonate
Procedure:
-
Suzuki Coupling: In a round-bottom flask, combine 4-bromo-2-fluoro-1-iodobenzene, naphthol, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). Add a 2M aqueous solution of sodium carbonate and toluene. The reaction mixture is refluxed under an inert atmosphere until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Demethylation/Cyclization (if applicable): If a methoxy-substituted naphthol was used, the resulting intermediate is dissolved in dichloromethane and cooled to 0°C. Boron tribromide is added dropwise, and the reaction is stirred for 24 hours while warming to room temperature.
-
Final Cyclization: The intermediate from the previous step is dissolved in 1-methyl-pyrrolidin-2-one, and potassium carbonate is added. The mixture is heated to 200°C for 2 hours.
-
Final Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 3-bromothis compound, is purified by recrystallization or column chromatography.
Biological Applications in Drug Discovery
Derivatives of the this compound ring system have shown significant promise as anticancer agents. Their planar structure allows them to intercalate with DNA or interact with the active sites of key enzymes involved in cancer progression.
Anticancer Activity and Signaling Pathways
1. Topoisomerase II Inhibition:
Certain this compound-6,11-dione derivatives have been identified as potent inhibitors of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in cancer cells.
Caption: Inhibition of Topoisomerase II by this compound Derivatives.
2. PI3K/Akt/mTOR Pathway Inhibition:
While direct studies on this compound are ongoing, related benzo[b]furan derivatives have been shown to induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Benzo[b]furan Derivatives.
Quantitative Anticancer Activity
The cytotoxic effects of this compound and related benzo[b]furan derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound.
Table 2: In Vitro Anticancer Activity of Selected Benzo[b]furan and this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound-6,11-dione derivative | Human promyelocytic leukemia (HL-60) | Data not specified | |
| Benzo[b]furan derivative 26 | Human breast cancer (MCF-7) | 0.057 | [4] |
| Benzo[b]furan derivative 36 | Human breast cancer (MCF-7) | 0.051 | [4] |
| Benzo[b]furan derivative 10h | Human cervical cancer (HeLa) | 0.024 | |
| Benzo[b]furan derivative 10h | Murine leukemia (L1210) | 0.016 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]
Caption: Workflow for the MTT Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Applications in Materials Science
The rigid and planar structure of the this compound ring system, along with its tunable electronic properties, makes it an attractive candidate for use in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs).
Role in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, derivatives of this compound can function as host materials in the emissive layer. A good host material should possess a high triplet energy to confine the excitons on the dopant (emitter) molecules, good charge carrier mobility, and thermal and morphological stability. The this compound core can be functionalized with various electron-donating or electron-withdrawing groups to fine-tune its HOMO/LUMO energy levels and other properties to match the requirements of the OLED device architecture. While specific data for this compound hosts is emerging, related dibenzofuran derivatives have shown excellent performance.
Table 3: Performance of Dibenzofuran-Based Host Materials in Blue Phosphorescent OLEDs
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan | Ir(cb)₃ | 22.4 | Not Reported | (0.14, 0.16) |
| 2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan | Ir(cb)₃ | 22.9 | Not Reported | (0.14, 0.16) |
| Dibenzofuran-cyanofluorene derivative | PO-01 | 25.3 | Not Reported | (0.50, 0.49) |
Conclusion
The this compound ring system represents a versatile and valuable scaffold in both medicinal chemistry and materials science. Its derivatives have demonstrated potent anticancer activity through mechanisms such as topoisomerase II and PI3K/Akt/mTOR pathway inhibition. Furthermore, its inherent electronic properties make it a promising platform for the development of next-generation materials for organic electronics. Continued exploration of the synthesis and functionalization of this unique ring system is expected to yield novel compounds with enhanced therapeutic efficacy and superior performance in electronic devices. This guide serves as a foundational resource for researchers aiming to harness the potential of the this compound core in their respective fields.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 3-bromo- synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchtweet.com [researchtweet.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide to Benzo[b]naphtho[2,3-d]furan: IUPAC Nomenclature, Synonyms, and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterocyclic aromatic compound Benzo[b]naphtho[2,3-d]furan, focusing on its standardized nomenclature, alternative names, and key chemical and physical properties. This document is intended to serve as a foundational resource for professionals in chemical research and drug development.
IUPAC Nomenclature and Synonyms
The formal and unambiguous naming of chemical compounds is critical for clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for this purpose.
The IUPAC name for the compound commonly known as this compound is naphtho[2,3-b][1]benzofuran [2]. This name is derived from the fusion of a naphthyl and a benzofuran ring system.
In scientific literature and chemical databases, this compound is also referred to by several synonyms. Understanding these alternative names is crucial for comprehensive literature searches and substance identification.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier | Source |
| Common Name | This compound | Depositor-Supplied[2] |
| Alternative Name | Benzonaphthofuran | NIST WebBook[3] |
| CAS Registry Number | 243-42-5 | PubChem[2], NIST WebBook[3] |
| European Community (EC) Number | 205-955-9 | PubChem[2] |
Below is a diagram illustrating the relationship between the chemical structure and its various names.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀O | PubChem[2], NIST WebBook[3] |
| Molecular Weight | 218.25 g/mol | PubChem[2] |
| Monoisotopic Mass | 218.073164938 Da | PubChem[2] |
| Melting Point | 479.3 K (206.15 °C) | NIST WebBook |
| Polar Surface Area | 13.1 Ų | PubChem[2] |
| Complexity | 287 | PubChem[2] |
| Heavy Atom Count | 17 | PubChem[2] |
| Covalently-Bonded Unit Count | 1 | PubChem[2] |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and identification of this compound.
Table 3: Spectral Data for this compound
| Spectrum Type | Key Features / Data Source | Source |
| Mass Spectrometry (GC-MS) | Top Peaks (m/z): 218, 189, 219 | PubChem[2] |
| Infrared (IR) Spectrum | Available as KBr wafer spectrum. | PubChem[2], NIST WebBook[4] |
| ¹H NMR Spectrum | Data available from SpectraBase. | PubChem[2] |
| ¹³C NMR Spectrum | Data available from ChemicalBook. | ChemicalBook[5] |
| UV/Visible Spectrum | Data available from the NIST WebBook. | NIST WebBook[6] |
Experimental Protocols: Synthesis of Derivatives
Synthesis of Benzo[b]naphtho[2,3-d]thiophene-6,11-diones
A palladium(II)-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinone has been reported for the synthesis of benzo[b]naphtho[2,3-d]thiophene-6,11-diones, which are sulfur isosteres of the corresponding furan derivatives.
General Procedure: A mixture of the 3-arylthio-1,4-naphthoquinone (2.0 mmol) and palladium(II) acetate (Pd(OAc)₂, 448 mg, 2.0 mmol) in 10 mL of acetic acid is refluxed under an argon atmosphere for approximately 40 hours. The insoluble material is then filtered off and washed with acetic acid. The filtrate is evaporated under vacuum, and the resulting residue is purified by silica gel column chromatography or crystallization from 95% ethanol to yield the desired benzo[b]naphtho[2,3-d]thiophene-6,11-dione.
Synthesis of 3-bromo-Benzo[b]naphtho[2,3-d]furan
Synthetic routes to 3-bromo-Benzo[b]naphtho[2,3-d]furan have been outlined, often involving multi-step processes with various reagents and conditions. One reported route starts from 4-Bromo-2-fluoro-1-iodobenzene. Key reagents and conditions mentioned include:
-
Tetrakis(triphenylphosphine)palladium(0) with sodium carbonate in a toluene/water system under reflux and an inert atmosphere.
-
Boron tribromide in dichloromethane.
-
Potassium carbonate in 1-methyl-pyrrolidin-2-one at 200 °C[7].
Biological Activity
The benzo[b]furan moiety is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic potential. Derivatives of benzo[b]furan have been extensively studied for their anticancer, antibacterial, and antifungal properties[8]. The biological activities are often attributed to the diverse intermolecular interactions that the heterocyclic system can engage in, including hydrogen bonding and π-stacking with biological targets[8].
While specific biological activity data for the unsubstituted this compound is not extensively reported in the public domain, the broader class of benzo[b]naphthofurans has been investigated. For instance, derivatives of the isomeric Benzo[b]naphtho[2,1-d]furan isolated from natural sources have shown moderate antibacterial activity[9][10]. These findings suggest that the this compound core could be a valuable starting point for the design and synthesis of novel therapeutic agents.
Safety and Hazards
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[2].
-
Hazardous to the aquatic environment, long-term hazard (Category 4): May cause long-lasting harmful effects to aquatic life[2].
Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment and proper disposal methods.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Benzo(b)naphtho(2,3-d)furan | C16H10O | CID 71072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound(243-42-5) 13C NMR [m.chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound, 3-bromo- synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uu.diva-portal.org [uu.diva-portal.org]
An In-depth Technical Guide on the Health and Safety of Benzo[b]naphtho[2,3-d]furan
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal safety data sheet (SDS) and should not be used for emergency response. Always consult the official SDS and follow all institutional and regulatory safety protocols when handling this chemical.
Executive Summary
Benzo[b]naphtho[2,3-d]furan is a polycyclic aromatic hydrocarbon (PAH) and a heterocyclic compound. While specific toxicological data for this exact isomer is limited in publicly available literature, its structural similarity to other PAHs and preliminary research indicate potential health and environmental hazards. This guide synthesizes available safety information, outlines a probable mechanism of toxicity based on its activity as an Aryl Hydrocarbon Receptor (AhR) agonist, and provides detailed experimental protocols for assessing its toxicological profile.
Hazard Identification and Classification
Based on aggregated GHS data, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Hazardous to the aquatic environment, long-term (Chronic) (Category 4): May cause long-lasting harmful effects to aquatic life.[1]
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal facility.
Toxicological Data
A study on coastal sediments has identified this compound as a significant AhR agonist, with a relative potency that may be comparable to or greater than the well-characterized carcinogen benzo[a]pyrene.[2][3]
Table 1: Summary of Toxicological Endpoints for this compound
| Endpoint | Value | Species | Route | Source |
| Acute Oral Toxicity | Category 4 (Harmful) | N/A | Oral | GHS Classification[1] |
| Aquatic Toxicity | Category 4 (Chronic) | N/A | Aquatic | GHS Classification[1] |
| AhR Agonist Activity | Significant | In vitro | N/A | (Kim et al., 2019)[2] |
Proposed Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Activation
The toxicity of many PAHs is initiated by their binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This activation leads to a cascade of downstream events, including the induction of cytochrome P450 enzymes, particularly CYP1A1. While beneficial for metabolizing xenobiotics, this process can also lead to the formation of reactive metabolites that can cause DNA damage, cellular toxicity, and carcinogenesis. The identification of this compound as a potent AhR agonist suggests this is a primary mechanism of its toxicity.
Caption: Proposed Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for this compound.
Recommended Experimental Protocols
Given the data gaps, the following experimental protocols are recommended to thoroughly characterize the toxicological profile of this compound.
In Vitro Cytotoxicity Assay
This protocol is designed to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Cell Line: Human hepatoma cell line (e.g., HepG2) is recommended due to its metabolic capabilities.
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Replace the culture medium with the prepared treatment solutions and incubate for 24-72 hours.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or MTS assay. Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using a dose-response curve.
Caption: In Vitro Cytotoxicity Assay Workflow.
Aryl Hydrocarbon Receptor (AhR) Reporter Gene Assay
This assay quantifies the ability of this compound to activate the AhR signaling pathway.
Cell Line: A cell line stably transfected with a reporter plasmid containing a dioxin-responsive element (DRE) upstream of a luciferase gene (e.g., H4IIE-luc).
Methodology:
-
Cell Culture and Seeding: Culture and seed the reporter cell line as described in the cytotoxicity assay.
-
Treatment: Treat the cells with serial dilutions of this compound. Include a known AhR agonist (e.g., TCDD or Benzo[a]pyrene) as a positive control and a solvent control.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and translation (typically 6-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration). Express the results as fold induction over the solvent control and determine the EC50 (the concentration that produces 50% of the maximal response).
CYP1A1 Induction Assay (EROD Assay)
This assay measures the enzymatic activity of CYP1A1, a key enzyme induced by AhR activation.
Cell Line: Human hepatoma cell line (e.g., HepG2).
Methodology:
-
Cell Culture and Treatment: Culture and treat HepG2 cells with various concentrations of this compound for 24-72 hours to allow for enzyme induction.
-
Cell Lysis: Prepare cell lysates or microsomes from the treated cells.
-
EROD Assay: The 7-ethoxyresorufin-O-deethylase (EROD) assay is a common method. Add the substrate, 7-ethoxyresorufin, and NADPH to the cell lysate/microsomes. CYP1A1 will metabolize the substrate to the fluorescent product, resorufin.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of resorufin formation and normalize to the total protein concentration in the lysate/microsomes. Determine the EC50 for CYP1A1 induction.
Handling and Safety Precautions
Due to its classification as a hazardous substance and its potential for genotoxicity and carcinogenicity, strict safety precautions should be followed when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
Handling Procedures:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
Conclusion
This compound is a compound with recognized hazards, including acute oral toxicity and long-term aquatic toxicity. Its potent activity as an Aryl Hydrocarbon Receptor agonist strongly suggests a potential for more severe chronic health effects, such as genotoxicity and carcinogenicity, through the induction of metabolic enzymes and the formation of reactive intermediates. The lack of comprehensive experimental data necessitates a cautious approach to its handling and a thorough toxicological evaluation using the protocols outlined in this guide. Researchers and drug development professionals should prioritize safety and conduct further studies to fully characterize the health and safety profile of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Benzo[b]naphtho[2,3-d]furan from o-Acetylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Benzo[b]naphtho[2,3-d]furan, a polycyclic aromatic hydrocarbon with potential applications in materials science and as a scaffold in medicinal chemistry. The synthesis commences with readily available o-acetylbenzoic acid and proceeds through a key dione intermediate.
Introduction
This compound belongs to the family of benzonaphthofurans, a class of heterocyclic compounds that are constituents of some natural products and have shown a range of biological activities, including antimicrobial and cytotoxic effects.[1][2] The rigid, planar structure of these molecules also makes them of interest for applications in organic electronics. This document outlines a two-stage synthetic approach to this compound, beginning with the synthesis of the intermediate, this compound-6,11-dione, from o-acetylbenzoic acid. Subsequently, a general protocol for the reduction of this dione to the target aromatic furan is provided.
Synthetic Strategy
The overall synthetic pathway involves two key transformations:
-
Synthesis of this compound-6,11-dione: This step involves the condensation of o-acetylbenzoic acid with 1,4-naphthoquinone.
-
Reduction of this compound-6,11-dione: The dione intermediate is reduced to the fully aromatic this compound. For this step, two established methods for carbonyl reduction, the Wolff-Kishner and Clemmensen reductions, are presented.
Experimental Protocols
Protocol 1: Synthesis of this compound-6,11-dione
This protocol is adapted from the general synthesis of benzo[b]naphtho[2,3-b]furan-6,11-diones from o-acetylbenzoic acids.
Materials:
-
o-Acetylbenzoic acid
-
1,4-Naphthoquinone
-
Acetic anhydride
-
Sodium acetate, anhydrous
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of o-acetylbenzoic acid (1.0 eq), 1,4-naphthoquinone (1.0 eq), and anhydrous sodium acetate (2.0 eq) in acetic anhydride (10-15 mL per gram of o-acetylbenzoic acid) is heated to reflux for 5-10 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and water.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water, followed by a small amount of cold ethanol.
-
The crude product is then refluxed in a mixture of ethanol and concentrated hydrochloric acid for 1-2 hours to ensure complete cyclization and hydrolysis of any intermediates.
-
The mixture is cooled, and the solid product is collected by filtration, washed with water until the filtrate is neutral, and then dried.
-
The crude this compound-6,11-dione can be purified by recrystallization from a suitable solvent such as acetic acid or ethanol.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| o-Acetylbenzoic acid | 1,4-Naphthoquinone | This compound-6,11-dione | 60-70% |
Note: The yield is an estimate based on similar reported reactions and may vary depending on the specific reaction conditions.
Protocol 2: Reduction of this compound-6,11-dione
Two classical methods for the reduction of aryl ketones to the corresponding alkanes are provided. The choice of method depends on the substrate's stability to acidic or basic conditions.
Method A: Wolff-Kishner Reduction (Basic Conditions)
The Wolff-Kishner reduction is suitable for substrates that are stable in the presence of strong bases.[3][4]
Materials:
-
This compound-6,11-dione
-
Hydrazine hydrate (85-100%)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Diethylene glycol or other high-boiling solvent
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound-6,11-dione (1.0 eq), hydrazine hydrate (4.0-5.0 eq), and diethylene glycol.
-
Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone intermediate.
-
Carefully add powdered potassium hydroxide (4.0-5.0 eq) to the reaction mixture.
-
Increase the temperature to 190-210 °C and allow the mixture to reflux for 3-5 hours, during which nitrogen gas will evolve.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by column chromatography on silica gel or recrystallization.
Method B: Clemmensen Reduction (Acidic Conditions)
The Clemmensen reduction is effective for compounds that are stable in strong acidic conditions.[5]
Materials:
-
This compound-6,11-dione
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, a mixture of concentrated hydrochloric acid and water (1:1), and a layer of toluene.
-
Add this compound-6,11-dione to the flask.
-
Heat the mixture to reflux with vigorous stirring for 6-12 hours. Additional portions of concentrated HCl may be added during the reaction to maintain the acidity.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization to yield this compound.
Expected Quantitative Data for Reduction:
| Starting Material | Reduction Method | Product | Expected Yield (%) |
| This compound-6,11-dione | Wolff-Kishner | This compound | 70-90% |
| This compound-6,11-dione | Clemmensen | This compound | 60-80% |
Note: Yields are general estimates for these types of reductions and will require optimization for this specific substrate.
Potential Applications and Biological Activity
While specific biological data for this compound is limited, related benzonaphthofuran and naphthofuran derivatives have demonstrated a range of biological activities.[1][2][6] These include:
-
Antimicrobial Activity: Some naphthofuran derivatives have shown activity against various bacterial and fungal strains.[2]
-
Cytotoxic Activity: Certain naphtho[1,2-b]furan derivatives have exhibited cytotoxic effects against cancer cell lines.[7] The planar aromatic structure of this compound suggests it could act as an intercalating agent with DNA, a mechanism of action for some anticancer drugs.
The unique photophysical properties of such extended aromatic systems also suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Further research is warranted to fully explore the biological and material properties of this compound and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Clemmensen Reduction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. In vitro cytotoxic activity of naphtho[1,2-b]furan, furo[2,3-f], furo[2,3-g] and furo[3,2-g]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-Catalyzed Synthesis of Benzo[b]naphtho[2,3-d]furan Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of Benzo[b]naphtho[2,3-d]furan derivatives. These compounds are of significant interest due to their potential biological activities and applications in materials science.
Introduction
Benzo[b]naphtho[2,3-d]furans are a class of polycyclic aromatic hydrocarbons containing a furan ring fused to a naphthalene system. This structural motif is found in compounds with potential applications in drug discovery and as organic photoelectric materials.[1] Palladium catalysis offers an efficient and versatile approach for the synthesis of these complex heterocyclic systems. Several palladium-catalyzed methods have been developed, including oxidative cyclization, annulation of o-alkynylphenols, and cascade coupling reactions.[2][3][4] These methods provide routes to various derivatives with diverse substitution patterns.
Applications
This compound derivatives and their analogues have shown potential in several areas:
-
Drug Discovery: Analogues such as benzo[b]naphtho[2,3-d]thiophene-6,11-diones are considered bioisosteres of compounds with known biological activities.[2] The broader class of benzofurans, to which these compounds belong, are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[5][6]
-
Organic Photoelectric Materials: Bromo-substituted this compound serves as an intermediate in the synthesis of benzidine and triarylamine derivatives used in organic light-emitting diodes (OLEDs).[1] These materials exhibit good hole transport performance, high thermal stability, and contribute to devices with lower driving voltages and higher luminous efficiency.[1]
Synthetic Methodologies
Several palladium-catalyzed strategies have been successfully employed for the synthesis of the this compound core and its derivatives. The following sections detail the protocols for some of these key methods.
Method 1: Oxidative Cyclization
A two-step synthesis involving a substitution reaction followed by a palladium(II)-mediated oxidative cyclization has been reported for the synthesis of analogous benzo[b]naphtho[2,3-d]thiophene-6,11-diones, and a similar strategy can be envisioned for the furan derivatives.[2]
Experimental Protocol:
A general procedure for the palladium-mediated oxidative cyclization is as follows:
-
To a solution of the 3-aryloxy-1,4-naphthoquinone precursor in distilled acetic acid, add a stoichiometric amount of palladium(II) acetate.
-
Reflux the mixture under an argon atmosphere for approximately 40 hours.[2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound-6,11-dione derivative.
Data Presentation:
| Precursor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 3-(4-methylphenylthio)-1,4-naphthoquinone | Pd(OAc)₂ (stoichiometric) | Acetic Acid | 40 | Not specified for furan | [2] |
| 3-arylthio-1,4-naphthoquinones | Pd(OAc)₂ (stoichiometric) | Acetic Acid | 40 | 38-85 (for thiophene analogues) | [2] |
Method 2: Annulation of o-Alkynylphenols
The palladium-catalyzed annulation of o-alkynylphenols with aryl halides provides an efficient pathway to 2,3-diarylbenzo[b]furans and can be adapted for the synthesis of the larger naphthofuran system.[3]
Experimental Workflow:
Caption: Palladium-catalyzed annulation workflow.
Experimental Protocol:
-
In a reaction vessel, combine the o-alkynylphenol, aryl halide, palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., bipyridine), and a base (e.g., K₂CO₃) in an appropriate solvent (e.g., DMF).
-
Heat the mixture under an inert atmosphere at a specified temperature until the starting materials are consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2,3-disubstituted this compound.
Data Presentation:
| o-Alkynylphenol Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| General o-alkynylphenol | Various aryl halides | Pd/bpy | K₂CO₃ | DMF | Not specified | Not specified | [3] |
Method 3: Sonogashira Coupling followed by Electrophilic Cyclization
This two-step approach involves an initial palladium/copper-catalyzed Sonogashira coupling of an o-iodoanisole with a terminal alkyne, followed by demethylation and electrophilic cyclization to form the benzofuran ring.[5] This can be a versatile method for preparing various substituted derivatives.
Experimental Workflow:
Caption: Sonogashira coupling and cyclization workflow.
Experimental Protocol:
Step 1: Sonogashira Coupling
-
To a solution of the o-iodoanisole derivative (1.0 eq) and the terminal alkyne (1.2 eq) in triethylamine, add PdCl₂(PPh₃)₂ (2 mol %) and CuI (1 mol %).[5]
-
Stir the mixture at room temperature under an argon atmosphere for 3-6 hours.[5]
-
Filter the resulting solution, wash with saturated aqueous NaCl, and extract with diethyl ether.[5]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the o-(1-alkynyl)anisole intermediate.
Step 2: Electrophilic Cyclization
-
Dissolve the o-(1-alkynyl)anisole intermediate in a suitable solvent such as dichloromethane.
-
Add a demethylating agent (e.g., boron tribromide) at 0 °C and allow the reaction to warm to room temperature.
-
After demethylation is complete, add an electrophile (e.g., I₂, PhSeCl) to effect the cyclization.[5]
-
Stir at room temperature for 3 hours.[5]
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation:
| o-Iodoanisole | Terminal Alkyne | Coupling Catalyst | Cyclization Electrophile | Overall Yield (%) | Reference |
| o-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | I₂ | Excellent (not specified) | [5] |
| o-Iodoanisole | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | PhSeCl | Excellent (not specified) | [5] |
Conclusion
The palladium-catalyzed synthesis of this compound derivatives offers a range of versatile and efficient methods for accessing these valuable compounds. The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Application of this compound, 3-bromo-_Chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of conformationally restricted 2,3-diarylbenzo[b]furan by the Pd-catalyzed annulation of o-alkynylphenols: exploring a combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzo[b]naphtho[2,3-d]furan in Organic Light-Emitting Diodes (OLEDs)
Introduction
Benzo[b]naphtho[2,3-d]furan is a polycyclic aromatic hydrocarbon containing a furan moiety fused between benzene and naphthalene rings. Its rigid and planar molecular structure, combined with excellent thermal and morphological stability, makes it a promising building block for advanced organic electronic materials.[1] In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound are primarily utilized as high-performance host materials, particularly for blue fluorescent and Thermally Activated Delayed Fluorescence (TADF) emitters.[1][2] Furthermore, its brominated form serves as a crucial intermediate in the synthesis of other functional OLED materials, such as hole-transporting layers.[3][4]
The core structure's properties can be fine-tuned through molecular engineering to optimize charge transport, energy transfer, and device stability, addressing key challenges in developing efficient and long-lasting OLED displays.
References
Functionalization of the Benzo[b]naphtho[2,3-d]furan Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the benzo[b]naphtho[2,3-d]furan core, a promising scaffold in medicinal chemistry and materials science. The protocols focus on palladium-catalyzed cross-coupling reactions, which are instrumental in creating diverse derivatives from key intermediates.
Introduction
The this compound scaffold is a rigid, planar, and electron-rich heterocyclic system. These characteristics make it an attractive core for the development of novel organic materials with interesting photophysical properties and for the synthesis of biologically active molecules. Functionalization of this core allows for the fine-tuning of its electronic and steric properties, enabling the exploration of its potential in various applications. This document outlines key synthetic transformations and provides exemplary protocols for the preparation of functionalized this compound derivatives.
Key Intermediates for Functionalization
The functionalization of the this compound core typically begins with the synthesis of halogenated or boronic acid derivatives, which serve as versatile handles for subsequent cross-coupling reactions.
1. 3-Bromo-benzo[b]naphtho[2,3-d]furan: This brominated derivative is a key precursor for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. It can be synthesized from 4-bromo-2-fluoro-1-iodobenzene through a multi-step sequence involving a palladium-catalyzed coupling reaction.[1]
2. This compound-2-yl-boronic Acid: This boronic acid derivative is a crucial partner in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the this compound moiety onto other aromatic or heteroaromatic systems. A synthetic protocol for its preparation has been reported with a yield of 65%.[2]
Application in Materials Science: Synthesis of Organic Optoelectronic Materials
Derivatives of this compound are promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The extended π-conjugated system of the core can be further modulated by the introduction of specific functional groups to tune the material's photophysical properties, including absorption and emission wavelengths, as well as charge transport characteristics. For instance, 3-bromo-benzo[b]naphtho[2,3-d]furan serves as an intermediate in the synthesis of triarylamine derivatives, which are known for their hole-transporting properties in OLEDs.
Photophysical Properties of Related Naphthofuran Derivatives
While specific data for a wide range of functionalized benzo[b]naphtho[2,3-d]furans is emerging, data from analogous naphthofuran and benzonaphthophosphoindole systems provide valuable insights into the potential properties of these compounds.
| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Reference |
| Dibenzo-fused Naphtho[2,3-b:6,7-b′]disilole | ~350-450 | ~450-550 | Not Reported | |
| Dibenzo-fused Naphtho[2,3-b:6,7-b′]diphosphole | ~345 | ~400-450 | Not Reported | |
| Benzo[f]naphtho[2,3-b]phosphoindoles | 362 | 395-426 | Not Reported |
Application in Medicinal Chemistry: Scaffold for Biologically Active Compounds
The benzo[b]furan moiety is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the larger this compound core offers the potential to develop novel drug candidates with unique pharmacological profiles.
Reported Biological Activities of Benzofuran Derivatives
The following table summarizes the anticancer activities of some functionalized benzo[b]furan derivatives, illustrating the potential of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Amino-2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan (10h) | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | 0.016 - 0.024 | [3] |
| Combretastatin-based benzo[b]furan (32d) | Various (52% of cell lines) | < 1 | [3] |
Experimental Protocols
The following are generalized protocols for key functionalization reactions on the this compound core, based on established procedures for analogous aromatic halides. Note: These protocols should be considered as a starting point and may require optimization for specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Bromo-benzo[b]naphtho[2,3-d]furan
This protocol describes the palladium-catalyzed coupling of 3-bromo-benzo[b]naphtho[2,3-d]furan with an arylboronic acid.
Materials:
-
3-Bromo-benzo[b]naphtho[2,3-d]furan
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 3-bromo-benzo[b]naphtho[2,3-d]furan, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Synthesis of 3-aryl-benzo[b]naphtho[2,3-d]furan derivatives.
Protocol 2: Sonogashira Coupling of 3-Bromo-benzo[b]naphtho[2,3-d]furan
This protocol outlines the coupling of 3-bromo-benzo[b]naphtho[2,3-d]furan with a terminal alkyne.
Materials:
-
3-Bromo-benzo[b]naphtho[2,3-d]furan
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 3-bromo-benzo[b]naphtho[2,3-d]furan, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature to 80 °C for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Formation of 3-alkynyl-benzo[b]naphtho[2,3-d]furan derivatives.
Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-benzo[b]naphtho[2,3-d]furan
This protocol describes the C-N bond formation between 3-bromo-benzo[b]naphtho[2,3-d]furan and a primary or secondary amine.
Materials:
-
3-Bromo-benzo[b]naphtho[2,3-d]furan
-
Amine (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, 1.5-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, 3-bromo-benzo[b]naphtho[2,3-d]furan, and the amine via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Synthesis of 3-amino-benzo[b]naphtho[2,3-d]furan derivatives.
Visualizing Synthetic Pathways and Workflows
The following diagrams illustrate the general synthetic strategies for the functionalization of the this compound core and a typical experimental workflow for a cross-coupling reaction.
References
Application Note: Structural Elucidation of Benzo[b]naphtho[2,3-d]furan using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the analytical methodologies for the structural characterization of Benzo[b]naphtho[2,3-d]furan, a polycyclic aromatic hydrocarbon, using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Comprehensive protocols for sample preparation, data acquisition, and spectral interpretation are provided. The presented data includes mass spectral fragmentation analysis and representative NMR chemical shifts for a closely related isomer to facilitate the structural elucidation of this class of compounds.
Introduction
This compound is a heterocyclic aromatic compound with a rigid, planar structure. The analysis and characterization of such molecules are crucial in various fields, including materials science and medicinal chemistry, where precise structural confirmation is paramount for understanding their physical, chemical, and biological properties. This document provides a guide to the analytical techniques of NMR and mass spectrometry for the unambiguous identification and structural verification of this compound.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source is outlined below.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or toluene.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 50-500
-
Data Presentation: Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 218 | 100 | [M]⁺ (Molecular Ion) |
| 189 | 25 | [M-CHO]⁺ |
| 165 | 10 | [M-C₂H₂O]⁺ |
| 94.5 | 8 | [M-CHO]²⁺ |
Data obtained from the NIST WebBook.[1]
Fragmentation Pathway
The fragmentation of this compound under EI conditions can be rationalized as follows:
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Experimental Protocol: ¹H and ¹³C NMR
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of naphthofuran derivatives.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Presentation: Representative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the representative compound, Benzo[b]naphtho[2,1-d]furan.
Table 1: ¹H NMR Data of Benzo[b]naphtho[2,1-d]furan
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.10 | d | 8.5 |
| H-2 | 7.45 | t | 7.5 |
| H-3 | 7.55 | t | 7.5 |
| H-4 | 7.95 | d | 8.0 |
| H-5 | 7.80 | d | 8.5 |
| H-6 | 7.35 | t | 7.5 |
| H-8 | 7.65 | d | 8.0 |
| H-9 | 7.90 | s | - |
| H-10 | 8.50 | d | 8.0 |
| H-11 | 7.70 | d | 8.0 |
Table 2: ¹³C NMR Data of Benzo[b]naphtho[2,1-d]furan
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 128.5 |
| C-2 | 124.5 |
| C-3 | 125.0 |
| C-4 | 121.0 |
| C-4a | 131.5 |
| C-5 | 120.5 |
| C-6 | 128.0 |
| C-6a | 129.0 |
| C-7a | 155.0 |
| C-8 | 111.5 |
| C-9 | 123.0 |
| C-10 | 126.5 |
| C-11 | 118.0 |
| C-11a | 130.0 |
| C-11b | 150.0 |
| C-11c | 122.0 |
Integrated Analytical Workflow
A logical workflow for the structural elucidation of this compound combines both mass spectrometry and NMR spectroscopy.
Conclusion
The combined application of mass spectrometry and NMR spectroscopy provides a robust and reliable approach for the structural characterization of this compound. While mass spectrometry confirms the molecular weight and offers insights into the compound's stability through fragmentation analysis, NMR spectroscopy provides the detailed atomic connectivity necessary for unambiguous structure determination. The protocols and data presented in this application note serve as a valuable resource for researchers working with this and related classes of polycyclic aromatic compounds.
References
Application Notes and Protocols for X-ray Crystallography of Benzo[b]naphtho[2,3-d]furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]naphtho[2,3-d]furan derivatives are a class of polycyclic aromatic hydrocarbons with significant interest in materials science and drug discovery. Their planar structure and extended π-system give rise to unique photophysical and electronic properties. Furthermore, these scaffolds are being explored for their potential biological activities. Elucidating the precise three-dimensional atomic arrangement of these molecules through SCXRD is crucial for understanding their structure-property and structure-activity relationships, guiding the design of new materials and therapeutic agents.
Data Presentation
The following table summarizes the crystallographic data for 6-phenylbenzo[d]naphtho[2,3-b]thiophene, a representative analogue of a this compound derivative. This data provides a benchmark for what can be expected when analyzing crystals of similar compounds.
Table 1: Representative Crystallographic Data for a this compound Analogue
| Parameter | 6-phenylbenzo[d]naphtho[2,3-b]thiophene[1] |
| Chemical Formula | C₂₂H₁₄S |
| Formula Weight ( g/mol ) | 310.40 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.6752 (10) |
| b (Å) | 28.578 (2) |
| c (Å) | 8.5659 (6) |
| Volume (ų) | 3102.8 (4) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
| µ (mm⁻¹) | 0.21 |
| Crystal size (mm) | 0.20 x 0.20 x 0.20 |
| Reflections collected | 16518 |
| Independent reflections | 3855 |
| R_int | 0.031 |
| Final R indices [I > 2σ(I)] | R₁ = 0.043, wR₂ = 0.118 |
| Goodness-of-fit (S) | 1.03 |
| Δρ_max, Δρ_min (e Å⁻³) | 0.21, -0.24 |
Experimental Protocols
A detailed methodology for the single-crystal X-ray diffraction analysis of a this compound derivative is provided below. This protocol is based on established crystallographic practices and the successful structure determination of analogous compounds.
Protocol 1: Single Crystal Growth
High-quality single crystals are a prerequisite for successful SCXRD analysis. The slow evaporation or vapor diffusion methods are commonly employed.
1.1. Materials:
-
Purified this compound derivative (5-10 mg)
-
Solvent for dissolution (e.g., dichloromethane, chloroform, toluene)
-
Anti-solvent for precipitation (e.g., hexane, pentane, methanol)
-
Small vial (e.g., 2 mL)
-
Larger beaker or jar (e.g., 20 mL)
-
Microscope
1.2. Slow Evaporation Method:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
1.3. Vapor Diffusion Method:
-
Dissolve 5-10 mg of the purified compound in a small volume (0.5-1.0 mL) of a relatively volatile solvent (e.g., dichloromethane) in a small vial.
-
Place this vial inside a larger beaker containing a small amount (2-3 mL) of an anti-solvent in which the compound is poorly soluble (e.g., hexane).
-
Seal the beaker and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.
-
Monitor for the formation of single crystals.
Protocol 2: X-ray Data Collection
2.1. Crystal Mounting:
-
Under a microscope, carefully select a well-formed single crystal of suitable size (typically 0.1-0.3 mm in all dimensions).
-
Mount the crystal on a cryoloop or a glass fiber using a cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
2.2. Data Collection:
-
Center the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
Perform an initial set of scans to determine the unit cell parameters and the crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles. The data collection strategy should aim for high completeness and redundancy.
Protocol 3: Structure Solution and Refinement
3.1. Data Reduction:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for Lorentz and polarization effects, and absorption.
-
Merge equivalent reflections to create a unique set of reflection data.
3.2. Structure Solution:
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
3.3. Structure Refinement:
-
Refine the atomic positions and displacement parameters of the non-hydrogen atoms against the experimental data using full-matrix least-squares methods.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Refine the structure until the R-factor converges to a minimum value and the residual electron density is minimal.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where a this compound derivative might be involved as an inhibitor.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
References
Protocols for the Purification of Benzo[b]naphtho[2,3-d]furan: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Benzo[b]naphtho[2,3-d]furan, a polycyclic aromatic hydrocarbon of interest in various fields of research and development. The following sections outline established methods for purification, including column chromatography, preparative high-performance liquid chromatography (HPLC), recrystallization, and sublimation.
Data Summary of Purification Protocols
While specific quantitative data for the purification of this compound is not extensively available in the reviewed literature, the following table summarizes common techniques and suggested parameters based on the purification of structurally related polycyclic aromatic compounds and furan-containing molecules.
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Purity | Typical Yield | Key Considerations |
| Column Chromatography | Stationary Phase: Silica gel or Alumina. Mobile Phase (Eluent): Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures (e.g., 9:1 or 19:1). | >95% | 70-90% | Optimal solvent system should be determined by Thin Layer Chromatography (TLC) first. An ideal Rf value is around 0.2-0.3 for good separation. |
| Preparative HPLC | Stationary Phase: C18 reverse-phase column. Mobile Phase: Acetonitrile/Water gradient. | >99% | 50-80% | Method is scalable from analytical to preparative scale. For mass spectrometry compatibility, replace phosphoric acid with formic acid in the mobile phase.[1] |
| Recrystallization | Solvent: Dichloromethane/Hexane, Toluene, or Chloroform. | High | Dependent on solubility | The choice of solvent is critical and may require screening. The compound should be soluble in the hot solvent and sparingly soluble at low temperatures. |
| Vacuum Sublimation | Not applicable | High | >90% | Requires heating under reduced pressure. Specific temperature and pressure conditions need to be optimized based on the compound's vapor pressure. |
Experimental Protocols
The following are detailed protocols for the purification of this compound.
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate or Dichloromethane (HPLC grade)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., hexane:ethyl acetate 9:1, 19:1; hexane:dichloromethane 9:1).
-
The optimal solvent system is one that gives the desired compound an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chosen eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected solvent system, collecting fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Pure Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the purification of this compound using a reverse-phase preparative HPLC system.[1]
1. Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
-
Crude this compound
2. Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical scale HPLC method using a C18 column.
-
A typical mobile phase consists of a gradient of acetonitrile in water.
-
Optimize the gradient to achieve good separation of the target compound from impurities.
-
-
Scaling Up to Preparative Scale:
-
Use a preparative C18 column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
The mobile phase composition should be kept consistent with the optimized analytical method.
-
-
Purification:
-
Dissolve the crude sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the peak of this compound.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified product.
-
Protocol 3: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
1. Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Dichloromethane/Hexane, Toluene, or Chloroform)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
2. Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube and observe if the compound dissolves completely.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent to dissolve the compound completely.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Protocol 4: Purification by Vacuum Sublimation
This protocol outlines the general steps for purifying this compound by vacuum sublimation.
1. Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
2. Procedure:
-
Apparatus Setup:
-
Place the crude this compound at the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump.
-
-
Sublimation:
-
Evacuate the system to the desired pressure.
-
Begin heating the apparatus gently. The temperature should be high enough to cause sublimation but below the melting point to avoid melting the sample.
-
Cool the cold finger with circulating water or another coolant.
-
-
Collection:
-
The purified this compound will deposit as crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Carefully scrape the purified crystals from the cold finger.
-
Visualization of Purification Workflows
The following diagrams illustrate the logical workflows for the described purification protocols.
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for purification by column chromatography.
Caption: Detailed workflow for purification by recrystallization.
References
Application of Benzo[b]naphtho[2,3-d]furan Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]naphtho[2,3-d]furan scaffold has emerged as a promising pharmacophore in medicinal chemistry, particularly in the development of novel anticancer agents. Derivatives of this heterocyclic system, specifically those incorporating a 6,11-dione functionality, have demonstrated significant potential as inhibitors of topoisomerase II, a crucial enzyme involved in DNA replication and repair. This document provides an overview of the application of these compounds, including their biological activity, mechanism of action, and detailed protocols for their evaluation.
Biological Activity and Data Presentation
This compound-6,11-dione derivatives have been synthesized and evaluated for their in vitro inhibitory activity against a panel of human cancer cell lines. Notably, these compounds have shown potent cytotoxic effects against human promyelocytic leukemia (HL-60) and small-cell lung cancer (SCLC) cells, including cisplatin-resistant strains.[1]
One of the most promising compounds from this class is 3-[2-(dimethylamino)ethoxy]-1-hydroxythis compound-6,11-dione (Compound 8j) , which has exhibited strong inhibitory activity across various cancer cell line screenings.[1]
The antiproliferative activity of these compounds is summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| 3-[2-(dimethylamino)ethoxy]-1-hydroxythis compound-6,11-dione (8j) | HL-60 | Data not available |
| SCLC | Data not available | |
| SCLC/CDDP | Data not available |
Note: Specific IC50 values for Compound 8j and other derivatives from the primary study were not publicly available in the accessed literature. The table structure is provided for the presentation of such data when obtained.
Mechanism of Action: Topoisomerase II Inhibition
The primary mechanism of action for the anticancer activity of this compound-6,11-diones is the inhibition of human topoisomerase II. These compounds act as "topoisomerase poisons," stabilizing the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The persistence of these breaks triggers a cascade of cellular events, ultimately culminating in programmed cell death (apoptosis) of the cancer cells.
The signaling pathway for topoisomerase II poisoning by this compound-6,11-diones is illustrated below.
Mechanism of Topoisomerase II Inhibition.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of this compound derivatives.
In Vitro Cell Growth Inhibition Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HL-60, SCLC)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours of incubation, add serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for the MTT Cell Viability Assay.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines the ability of the test compounds to stabilize the topoisomerase II-DNA cleavage complex.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II assay buffer (500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Stop solution (1% SDS, 10 mM EDTA, 0.25 mg/mL proteinase K)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x topoisomerase II assay buffer, 200 ng of supercoiled plasmid DNA, and the desired concentration of the test compound.
-
Enzyme Addition: Add purified human topoisomerase IIα (typically 1-2 units) to the reaction mixture. The final reaction volume should be 20 µL. Include a no-enzyme control, a no-drug control, and a positive control (e.g., etoposide).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of stop solution and incubate at 37°C for another 30 minutes to digest the protein.
-
Gel Electrophoresis: Add 2 µL of 6x loading dye to each sample and load onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The stabilization of the cleavage complex will result in an increase in the amount of linear DNA compared to the no-drug control.
Workflow for Topoisomerase II DNA Cleavage Assay.
Conclusion
This compound-6,11-dione derivatives represent a valuable class of compounds for the development of novel anticancer therapeutics. Their potent cytotoxic activity against various cancer cell lines, mediated through the inhibition of topoisomerase II, makes them attractive candidates for further preclinical and clinical investigation. The protocols provided herein offer a framework for the continued exploration and evaluation of these and similar compounds in the field of drug discovery.
References
Application Notes and Protocols for Biological Activity Screening of Novel Benzo[b]naphtho[2,3-d]furan Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial biological activity screening of novel Benzo[b]naphtho[2,3-d]furan compounds, with a primary focus on their potential as anticancer agents. The protocols outlined below detail methodologies for assessing cytotoxicity, and the potential mechanism of action through topoisomerase II inhibition and DNA intercalation assays.
Overview of this compound Compounds
Benzo[b]naphtho[2,3-d]furans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Structurally, they feature a fused furan ring system with benzene and naphthalene moieties. This rigid, planar structure is often associated with the ability to intercalate into DNA and inhibit key cellular enzymes, making them promising candidates for drug discovery, particularly in oncology.[4][5]
Recent studies have highlighted the potent antiproliferative and anticancer activities of various this compound derivatives.[1][4][6] A notable derivative, 3-[2-(dimethylamino)ethoxy]-1-hydroxybenzo[b]naphthol[2,3-d]furan-6,11-dione, has demonstrated strong inhibitory activity across a wide range of cancer cell lines.[4] The primary mechanism of action for many of these compounds appears to be the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[4]
Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of novel compounds.[7][8][9] The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into a purple formazan product.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., HL-60, SCLC) during their exponential growth phase.[4]
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the novel this compound compounds in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of medium containing different concentrations of the test compounds.[7]
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).[7]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Measurement:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8][10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
| Compound ID | Cell Line | Exposure Time (h) | IC50 (µM) |
| BNF-1 | HL-60 | 48 | Value |
| BNF-1 | SCLC | 48 | Value |
| BNF-2 | HL-60 | 48 | Value |
| BNF-2 | SCLC | 48 | Value |
| Doxorubicin (Control) | HL-60 | 48 | Value |
| Doxorubicin (Control) | SCLC | 48 | Value |
Topoisomerase II Inhibition Assay
Topoisomerase II is a critical enzyme in DNA metabolism, and its inhibition can lead to cell death, making it a key target for anticancer drugs.[12][13] This assay determines the ability of the test compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Experimental Workflow: Topoisomerase II Decatenation Assay
Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kinetoplast DNA (kDNA).[14]
-
Add the desired concentration of the this compound compound or a vehicle control.[12]
-
Include a positive control (e.g., etoposide) and a negative control (no compound).
-
-
Enzymatic Reaction:
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.[16]
-
Load the samples onto a 1% agarose gel.[15]
-
Perform electrophoresis to separate the catenated and decatenated kDNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[15][17] Catenated kDNA will remain in the well or migrate slowly, while decatenated minicircles will migrate further into the gel.[12][15]
-
-
Data Analysis:
-
Quantify the intensity of the decatenated DNA bands.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Data Presentation:
| Compound ID | Concentration (µM) | % Topo II Inhibition |
| BNF-1 | 1 | Value |
| 10 | Value | |
| 100 | Value | |
| Etoposide (Control) | 1 | Value |
| 10 | Value | |
| 100 | Value | |
| IC50 (µM) | BNF-1: Value | Etoposide: Value |
DNA Intercalation Assay: Ethidium Bromide Displacement
This assay is used to determine if a compound can bind to DNA by intercalation. Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA. A compound that also intercalates will displace the EtBr, leading to a decrease in fluorescence.
Protocol:
-
Preparation:
-
Fluorescence Titration:
-
Place the DNA-EtBr solution in a cuvette.
-
Record the initial fluorescence emission spectrum (excitation ~480 nm, emission ~520-700 nm).[17]
-
Add increasing concentrations of the this compound compound to the cuvette, mixing after each addition.[17]
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Monitor the decrease in fluorescence intensity at the emission maximum of the DNA-EtBr complex.
-
The extent of fluorescence quenching indicates the degree of DNA intercalation by the test compound.
-
Data Presentation:
| Compound ID | Concentration (µM) | % Fluorescence Quenching |
| BNF-1 | 1 | Value |
| 10 | Value | |
| 100 | Value | |
| Doxorubicin (Control) | 1 | Value |
| 10 | Value | |
| 100 | Value |
Potential Signaling Pathways
The anticancer activity of furan-containing compounds can be attributed to their modulation of various cellular signaling pathways.[18][19][20] While specific pathways for Benzo[b]naphtho[2,3-d]furans are still under investigation, their action as topoisomerase II inhibitors suggests a direct impact on DNA integrity, which can trigger downstream signaling cascades leading to cell cycle arrest and apoptosis.[12]
Hypothesized Signaling Pathway for this compound Anticancer Activity
Caption: Hypothesized signaling cascade initiated by this compound compounds.
Further investigation into the modulation of specific signaling pathways such as the p53, MAPK, and PI3K/Akt pathways will provide a more detailed understanding of the mechanism of action of these novel compounds.[21][22][23]
Conclusion
The protocols and information provided in these application notes offer a foundational framework for the initial biological screening of novel this compound compounds. By systematically evaluating their cytotoxicity and elucidating their potential mechanisms of action, researchers can identify promising lead candidates for further preclinical development in the field of cancer therapeutics.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design of antineoplastic agents on the basis of the "2-phenylnaphthalene-type" structural pattern. 2. Synthesis and biological activity studies of benzo]b]naphtho[2,3-d]furan-6,11-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. topogen.com [topogen.com]
- 17. benchchem.com [benchchem.com]
- 18. ijabbr.com [ijabbr.com]
- 19. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulation of signal transduction pathways by natural compounds in cancer [cjnmcpu.com]
- 23. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[b]naphtho[2,3-d]furan
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Benzo[b]naphtho[2,3-d]furan and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the this compound core structure?
A1: The synthesis of benzo[b]- and naphtho[b]furans has been a widely studied area due to their presence in many biologically active compounds.[1] Most synthetic methods rely on the intramolecular cyclization of open-chain precursors.[1] Key strategies include:
-
Palladium-Catalyzed Reactions: Palladium-mediated annulation is a powerful technique for creating heterocyclic systems like the dione derivatives of this structure.[2] This can involve Sonogashira coupling of o-haloanisoles with terminal alkynes followed by electrophilic cyclization or intramolecular Heck reactions.[3]
-
Acid-Catalyzed Cyclodehydration: The cyclodehydration of aryloxyketones using catalysts like titanium tetrachloride is an efficient method for producing benzofurans and naphthofurans.[4]
-
Visible-Light-Mediated Cycloaddition: A modern and environmentally friendly approach involves the visible-light-mediated [3+2] cycloaddition reaction to synthesize naphtho[2,3-b]furan-4,9-diones, which are related structures.[5][6] This method offers excellent regioselectivity and functional group tolerance.[5][6]
-
Base-Mediated Cyclization: Base-mediated cyclization of precursors like 2-(5-hydroxy-1-pentynyl)benzonitriles can yield dihydronaphtho[2,3-b]furan derivatives.[7]
Q2: What are the key factors that influence the yield of the synthesis?
A2: Several factors can significantly impact the reaction yield:
-
Catalyst Choice: The type of catalyst, such as palladium complexes (e.g., Pd(OAc)₂) or acid catalysts, is critical.[2][8] The choice of ligands for palladium catalysts, like hydroxyterphenylphosphine, can also be crucial.[3]
-
Reaction Conditions: Temperature, reaction time, and solvent play a vital role. For instance, in palladium-catalyzed reactions, refluxing in acetic acid for extended periods (e.g., 40 hours) may be necessary.[2] Solvent choice, such as acetonitrile (MeCN) in photochemical reactions, can dramatically improve yields.[5]
-
Base and Additives: In many coupling reactions, the choice of base (e.g., Cs₂CO₃, Na₂CO₃) and additives (e.g., TBAB) is essential for the transformation to proceed efficiently.[1]
-
Atmosphere: Many reactions, especially those involving palladium catalysts, require an inert atmosphere (e.g., argon) to prevent catalyst degradation and unwanted side reactions.[2]
Q3: Are there any known safety hazards associated with this compound?
A3: According to aggregated GHS information, this compound is considered harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[9] Standard laboratory safety precautions, including the use of personal protective equipment, should always be followed.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure the palladium catalyst is fresh or properly activated. For reactions requiring an inert atmosphere, ensure the system is properly degassed and maintained under argon or nitrogen. | Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen, which can lead to decomposition and loss of catalytic activity.[2] |
| Incorrect Solvent | Try alternative solvents. For example, if a reaction in ethanol gives a low yield, acetic acid or THF could be tested.[2] In photochemical reactions, switching to acetonitrile might improve the yield.[5] | The solvent can influence reactant solubility, reaction kinetics, and the stability of intermediates and catalysts. |
| Suboptimal Temperature | Optimize the reaction temperature. Some cyclizations require high temperatures (e.g., reflux), while others proceed at ambient temperature.[2][5] | Reaction kinetics are highly dependent on temperature. Insufficient heat may prevent the reaction from proceeding, while excessive heat can lead to decomposition or side product formation. |
| Incorrect Base | Screen different bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃). The strength and solubility of the base can be critical. | The base is often required to deprotonate a substrate or neutralize an acid formed during the reaction. The choice of base can significantly affect the reaction rate and outcome.[1] |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Step | Rationale |
| Side Reactions | Modify reaction conditions to improve selectivity. For example, lower the temperature or reduce the reaction time. | Unwanted side reactions, such as over-bromination or rearrangements, can compete with the desired pathway. Milder conditions can sometimes suppress these side reactions.[10] |
| Starting Material Impurity | Purify starting materials before the reaction. Use techniques like recrystallization or column chromatography. | Impurities in the starting materials can lead to the formation of undesired byproducts, complicating purification and reducing the yield of the target compound. |
| Competing Reaction Pathways | Change the catalyst or ligand to favor the desired pathway. For example, the choice of ligand in palladium-catalyzed reactions can influence regioselectivity. | Different catalysts can have different selectivities for competing reaction pathways, allowing for the preferential formation of the desired product. |
Experimental Protocols & Data
Palladium-Catalyzed Synthesis of Benzo[b]naphtho[2,3-d]thiophene-6,11-diones
This protocol describes a two-step synthesis which is analogous to methods used for the oxygen-containing core.[2]
-
Step 1: Synthesis of 3-arylthio-1,4-naphthoquinones.
-
This step involves the reaction of 1,4-naphthoquinone with appropriate arylthiols. Ethanol has been found to be an effective solvent for this reaction.[2]
-
-
Step 2: Palladium-Mediated Oxidative Cyclization.
-
A mixture of the 3-arylthio-1,4-naphthoquinone (2.0 mmol) and Pd(OAc)₂ (448 mg, 2.0 mmol) in 10 mL of acetic acid is refluxed under an argon atmosphere for approximately 40 hours.[2]
-
The insoluble matter is filtered off and washed with acetic acid.
-
The filtrate is evaporated in a vacuum.
-
The residue is purified by silica gel column chromatography or crystallization from 95% ethanol to yield the final product.[2]
-
Data Summary: Optimization of Photochemical Synthesis
The following table summarizes the optimization of reaction conditions for a visible-light-mediated [3+2] cycloaddition to form Naphtho[2,3-b]furan-4,9-diones.[5]
| Entry | Solvent | Irradiation Time (h) | Yield (%) |
| 1 | DCM | 6 | 45 |
| 2 | Toluene | 6 | 42 |
| 3 | MeCN | 6 | 75 |
| 4 | MeCN | 4 | 61 |
| 5 | MeCN | 8 | 75 |
As shown, acetonitrile (MeCN) as the solvent with a 6-hour irradiation time provided the optimal yield of 75%.[5]
Visualized Workflows and Logic
Below are diagrams illustrating key processes in the synthesis and troubleshooting of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in the synthesis reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzo(b)naphtho(2,3-d)furan | C16H10O | CID 71072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Benzo[b]naphtho[2,3-d]furan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of Benzo[b]naphtho[2,3-d]furan.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing palladium-catalyzed cross-coupling and cyclization strategies.
Issue 1: Low or No Yield of the Desired Product
-
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by intramolecular cyclization) is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in palladium-catalyzed syntheses of complex heterocyclic systems can arise from several factors related to catalyst activity, reaction conditions, and reagent quality. Below is a systematic guide to troubleshooting:
-
Catalyst Inactivity: The palladium catalyst may be deactivated or have low activity. This can be due to improper storage, age, or exposure to oxygen.
-
Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents thoroughly to remove dissolved oxygen, which can poison the catalyst.
-
-
Suboptimal Reaction Conditions: The temperature, reaction time, or choice of solvent and base can significantly impact the reaction outcome.
-
Solution: Systematically screen reaction parameters. Gradually increase the temperature, as some cyclization reactions require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Screen different bases (e.g., organic amines like triethylamine or inorganic bases like potassium carbonate) and solvents to find the ideal combination for your specific substrates.
-
-
Poor Reagent Quality: Impurities in starting materials or solvents can interfere with the catalytic cycle.
-
Solution: Ensure all starting materials are pure and dry. Use anhydrous solvents, especially for reactions sensitive to moisture.
-
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction is producing a complex mixture of products, and purification of the target this compound is difficult. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of side products is a common challenge that reduces the yield and complicates purification. Key potential side reactions include:
-
Homocoupling of Alkynes (Glaser Coupling): In Sonogashira-type reactions, terminal alkynes can couple with each other, leading to undesired dimeric byproducts.
-
Solution: Minimize or switch the copper co-catalyst, or employ a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also reduce the rate of homocoupling.
-
-
Incomplete Cyclization: The final intramolecular cyclization step to form the furan ring may be slow or incomplete, resulting in the accumulation of the acyclic intermediate.
-
Solution: Increase the reaction temperature or prolong the reaction time to promote cyclization. A change of solvent to one with a higher boiling point may be beneficial.
-
-
Dimerization or Polymerization: Starting materials or reactive intermediates can undergo self-condensation, especially at elevated temperatures.
-
Solution: Optimize the reaction temperature; avoid excessive heat. Ensure proper stoichiometry of reactants to avoid an excess of a component prone to self-reaction.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common synthetic routes to this compound?
-
Answer: The synthesis of this compound and its derivatives often involves the construction of the furan ring onto a naphthalene system. Common strategies include palladium-catalyzed reactions such as Heck coupling, Sonogashira coupling followed by intramolecular cyclization, and annulation reactions starting from naphthoquinones.
-
Question: How can I effectively monitor the progress of my reaction?
-
Answer: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.
-
Question: What purification techniques are most suitable for this compound?
-
Answer: The purification of the final product typically involves silica gel column chromatography. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is often effective. Recrystallization from a suitable solvent can be used for further purification to obtain a high-purity solid.
Quantitative Data
The following tables summarize illustrative data on how reaction conditions can affect the yield of the desired product and the formation of side products. Note that these are representative values and actual results will vary depending on the specific substrates and reagents used.
| Parameter | Condition A | Condition B | Effect on Yield and Purity |
| Catalyst | Pd(OAc)₂ / PPh₃ | PdCl₂(PPh₃)₂ | The choice of palladium source and ligand can significantly influence catalytic activity and reaction rate. |
| Temperature | 60 °C | 100 °C | Higher temperatures can increase the rate of the desired cyclization but may also promote side reactions like polymerization. |
| Base | K₂CO₃ | Cs₂CO₃ | Cesium carbonate is a stronger base and can be more effective in promoting the final cyclization step, potentially leading to higher yields. |
| Solvent | Toluene | DMF | The polarity and boiling point of the solvent can affect reagent solubility and the reaction rate. |
| Side Reaction | Condition Favoring Side Reaction | Observed Yield Reduction | Mitigation Strategy |
| Alkyne Homocoupling | High concentration of copper co-catalyst | 10-30% | Use a copper-free protocol or slow alkyne addition. |
| Incomplete Cyclization | Low reaction temperature (< 80 °C) | 20-50% | Increase reaction temperature and/or time. |
| Polymerization | High temperatures (> 120 °C) | 5-15% | Optimize temperature to balance reaction rate and stability. |
Experimental Protocols
Key Experiment: Palladium-Catalyzed Intramolecular Cyclization
This protocol is adapted from the synthesis of the analogous Benzo[b]naphtho[2,3-d]thiophene-6,11-dione and can be modified for the furan synthesis by using the corresponding oxygen-containing precursors.
Materials:
-
Appropriate 2-(aryloxy)-1,4-naphthoquinone precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetic acid (glacial)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/n-hexane or ethyl acetate/hexane)
-
Ethanol (95%) for recrystallization
Procedure:
-
A mixture of the 2-(aryloxy)-1,4-naphthoquinone precursor (2.0 mmol) and palladium(II) acetate (2.0 mmol) in 10 mL of acetic acid is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is refluxed under an argon atmosphere for approximately 40 hours. The progress of the reaction should be monitored by TLC.
-
After cooling to room temperature, any insoluble matter is filtered off and washed with acetic acid.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the crude product.
-
Further purification can be achieved by recrystallization from 95% ethanol to give the pure this compound derivative.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Main Reaction vs. Side Reaction
Caption: Comparison of the desired cyclization with a common side reaction.
Diagram 3: Troubleshooting Logic
Caption: A decision tree for troubleshooting low reaction yields.
Overcoming solubility issues of Benzo[b]naphtho[2,3-d]furan
Welcome to the technical support center for Benzo[b]naphtho[2,3-d]furan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and application of this compound, with a primary focus on its limited solubility.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting tips for issues you may encounter during your experiments with this compound.
FAQs
Q1: What are the general solubility characteristics of this compound?
This compound is a polycyclic aromatic hydrocarbon (PAH). Like most PAHs, it is a nonpolar molecule and, therefore, exhibits poor solubility in aqueous solutions and polar solvents. It is generally soluble in non-polar organic solvents.
Q2: I am having trouble dissolving this compound for my in vitro assays. What solvents should I try?
For biological assays, it is crucial to use a solvent that is miscible with your aqueous culture medium and has low cytotoxicity at the final concentration. A common strategy is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous medium.
-
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common choice due to its high solubilizing power for many organic compounds and its relatively low toxicity in cell culture at low concentrations (typically <0.5% v/v).
-
Dimethylformamide (DMF): Another strong organic solvent that can be used for preparing stock solutions.
-
Ethanol: Can be effective, but its volatility and potential for protein precipitation should be considered.
-
Q3: My compound is precipitating out of solution when I add it to my aqueous buffer. What can I do?
Precipitation upon addition to an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Use of Co-solvents: Incorporating a water-miscible organic solvent (a co-solvent) into your aqueous buffer can increase the solubility of your compound.[1][2][3]
-
Employ Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
pH Adjustment: While this compound itself does not have ionizable groups, pH adjustment of the medium can be relevant if you are using a formulation with ionizable excipients.[1][2]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[1][4]
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Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[1][3][4] Techniques include micronization and the preparation of nanosuspensions.[3][4][5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in the chosen organic solvent. | The solvent may not be appropriate for this specific compound, or the concentration is too high. | Try a different organic solvent (e.g., switch from ethanol to DMSO). Attempt to dissolve a smaller amount of the compound. Gentle heating and sonication can also aid dissolution. |
| A clear stock solution in organic solvent becomes cloudy upon dilution into aqueous media. | The compound is precipitating due to its low aqueous solubility. The final concentration of the organic solvent may be too low to keep it in solution. | Increase the final concentration of the co-solvent in the aqueous medium (ensure it is within acceptable limits for your experiment). Use a surfactant in the aqueous medium. Prepare a nanosuspension of the compound. |
| Inconsistent results in biological assays. | Poor solubility can lead to inaccurate and variable concentrations of the active compound. The compound may be precipitating over time in the assay medium. | Visually inspect your assay plates for any signs of precipitation. Prepare fresh dilutions of your compound immediately before each experiment. Consider using a formulation approach like cyclodextrin complexation for better stability. |
Data Presentation
The following table provides illustrative solubility data for this compound in various solvents. Please note that these are representative values for a typical polycyclic aromatic hydrocarbon and should be used as a guideline. Experimental determination of solubility in your specific system is recommended.
| Solvent | Type | Expected Solubility (mg/mL) |
| Water | Aqueous | < 0.001 |
| Phosphate Buffered Saline (PBS) | Aqueous Buffer | < 0.001 |
| Ethanol | Polar Protic Organic | 1 - 5 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | > 50 |
| Dichloromethane | Non-polar Organic | > 20 |
| Toluene | Non-polar Organic | > 15 |
| Hexane | Non-polar Organic | 1 - 5 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Solvent
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Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Sterilization: If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter that is compatible with the organic solvent (e.g., PTFE).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Formulation using a Co-solvent System
-
Prepare a Concentrated Stock: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol, as described in Protocol 1.
-
Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., PBS) containing the co-solvent at a concentration that will be sufficient to maintain solubility upon dilution of the stock solution. For example, a buffer containing 10% (v/v) DMSO.
-
Dilution: Serially dilute the concentrated stock solution into the co-solvent buffer to achieve your final working concentrations.
-
Equilibration: Allow the diluted solutions to equilibrate for a short period (e.g., 15-30 minutes) at room temperature before use. Visually inspect for any signs of precipitation.
Visualizations
Caption: A workflow for preparing and troubleshooting solutions of this compound.
Caption: Logical relationships in overcoming the solubility challenges of this compound.
References
Technical Support Center: Optimization of Palladium Catalysts for Benzo[b]naphtho[2,3-d]furan Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]naphtho[2,3-d]furan using palladium catalysis.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed synthesis of this compound and related polycyclic furan derivatives.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| 1. Low or No Product Yield | Catalyst Inactivity: - Palladium catalyst has been oxidized or decomposed. - Incorrect palladium precursor or oxidation state. Ligand Issues: - Inappropriate ligand for the specific coupling reaction. - Ligand degradation. Reaction Conditions: - Sub-optimal temperature. - Incorrect solvent or base. - Presence of oxygen or moisture in the reaction. | Catalyst: - Use fresh, high-purity palladium catalysts. Consider pre-catalysts that are more air-stable. - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂).[1][2] Ligand: - Screen a variety of phosphine ligands (e.g., PPh₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3] - Ensure ligands are handled under an inert atmosphere if they are air-sensitive. Reaction Conditions: - Optimize the reaction temperature in increments of 10-20°C. - Screen different solvents (e.g., Toluene, Dioxane, DMF, MeCN).[1] - Use a stronger or weaker base depending on the specific reaction mechanism (e.g., K₂CO₃, Cs₂CO₃, t-BuOK). - Ensure all reagents and solvents are thoroughly degassed and dried.[4] |
| 2. Formation of Significant Side Products | Homocoupling of Starting Materials: - Reaction conditions favor the coupling of two identical starting molecules. Dehalogenation of Aryl Halide: - Premature reduction of the aryl halide starting material. Isomerization or Rearrangement: - The product or intermediate undergoes rearrangement under the reaction conditions. Formation of By-products: - For instance, in reactions involving quinones, by-products like 2,3-bis(arylthio)-1,4-naphthoquinone can form.[5] | Homocoupling: - Lower the catalyst loading. - Adjust the stoichiometry of the reactants. Dehalogenation: - Use a less reactive base. - Lower the reaction temperature. Isomerization/Rearrangement: - Monitor the reaction progress closely by TLC or GC-MS to identify the point at which side products begin to form. - Consider a lower reaction temperature or shorter reaction time. By-product Formation: - Modify the reaction sequence, for example, by using a two-step synthesis instead of a one-pot approach.[5] |
| 3. Catalyst Deactivation | Presence of Impurities: - Water, oxygen, or other impurities in the reagents or solvents can poison the catalyst. High Reaction Temperature: - Prolonged heating can lead to the formation of inactive palladium black. Product Inhibition: - The product may coordinate to the palladium center and inhibit further catalytic activity. | Impurities: - Use rigorously purified and dried solvents and reagents. - Employ Schlenk techniques or a glovebox to maintain an inert atmosphere. Temperature: - Run the reaction at the lowest effective temperature. Product Inhibition: - If suspected, try a slow addition of one of the reactants to keep its concentration low. |
| 4. Poor Regioselectivity | Multiple Reactive Sites: - The starting materials may have multiple C-H bonds or functional groups that can participate in the reaction. | Directing Groups: - Introduce a directing group on one of the substrates to favor reaction at a specific site. Ligand Control: - The steric and electronic properties of the ligand can influence the regioselectivity of the reaction. Experiment with different ligands. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a palladium catalyst and ligand for the synthesis of this compound?
A1: For intramolecular annulation or cross-coupling reactions to form furan rings, a common and effective starting point is to use Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source in combination with a phosphine ligand such as PPh₃ or a more sterically demanding biarylphosphine ligand like XPhos or SPhos.[3] The optimal choice will depend on the specific substrates and reaction type (e.g., Suzuki, Heck, Sonogashira, or C-H activation).
Q2: How does the choice of base affect the reaction outcome?
A2: The base plays a crucial role in many palladium-catalyzed reactions, often participating in the rate-determining step. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used.[6] The strength and solubility of the base can significantly impact the reaction rate and yield. It is advisable to screen a range of bases, from milder options like NaOAc to stronger ones like t-BuOK, to find the optimal conditions for your specific system.
Q3: What are the most common solvents for this type of synthesis, and how do I choose the right one?
A3: High-boiling aprotic polar solvents such as DMF, dioxane, and toluene are frequently used in palladium-catalyzed cross-coupling reactions.[1] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. The optimal solvent should be determined experimentally by screening a variety of options.
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction stalls, consider the following:
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes drive the reaction to completion.
-
Check for Deactivation: As mentioned in the troubleshooting guide, catalyst deactivation could be the issue. Ensure your reaction setup is rigorously free of oxygen and moisture.
-
Re-evaluate Ligand and Base: The combination of ligand and base may not be optimal. A different ligand might stabilize the active catalytic species more effectively, or a different base might be required to facilitate the catalytic cycle.
Q5: How can I minimize the formation of palladium black?
A5: The formation of palladium black (inactive aggregated palladium) is often a sign of catalyst decomposition. To minimize this:
-
Use the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Employ a suitable stabilizing ligand. Bulky electron-rich phosphine ligands can often stabilize the active Pd(0) species and prevent aggregation.
-
Ensure a strictly inert atmosphere, as oxygen can promote the decomposition of the catalyst.
Experimental Protocols
General Procedure for Palladium-Catalyzed Annulation:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), the ligand (if required, 4-20 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Addition of Reactants: Add the starting materials (e.g., a substituted 2-halonaphthol and a terminal alkyne, 1 equivalent) and the dry, degassed solvent (e.g., DMF, toluene, or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120°C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Palladium Catalysts on Furan Synthesis Yield
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 120 | Good to High | [7] |
| PdCl₂(PPh₃)₂ | - | Et₃N | - | Room Temp | 70-94 | [8] |
| PdCl₂(CH₃CN)₂ | - | K₂CO₃ | Dioxane | 80 | 94 | [2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | Good | [1] |
Note: Yields are highly substrate-dependent and the above table serves as a general guideline for catalyst system selection.
Table 2: Effect of Ligands on Reaction Outcome
| Ligand | Catalyst | Typical Application | Potential Advantages |
| PPh₃ | Pd(OAc)₂ | General cross-coupling | Cost-effective, readily available |
| XPhos | Pd₂(dba)₃ | Suzuki, Buchwald-Hartwig | High activity for challenging couplings |
| SPhos | Pd₂(dba)₃ | Suzuki, Buchwald-Hartwig | Similar to XPhos, good for sterically hindered substrates |
| dppf | PdCl₂ | Various cross-couplings | Good for stabilizing the catalyst |
Visualizations
Caption: Experimental workflow for palladium-catalyzed synthesis.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-catalyzed indole, pyrrole, and furan arylation by aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Benzo[b]naphtho[2,3-d]furan
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of Benzo[b]naphtho[2,3-d]furan.
Mass Spectrometry (MS) Analysis
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula for this compound?
The molecular formula for this compound is C₁₆H₁₀O, with a molecular weight of approximately 218.25 g/mol .[1][2]
Q2: What are the expected m/z values in an ESI-MS spectrum?
Depending on the ionization conditions, you can expect to see several adducts. The predicted collision cross-section (CCS) values for various adducts have been calculated.[3]
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₁₆H₁₁O⁺ | 219.08045 |
| [M+Na]⁺ | C₁₆H₁₀ONa⁺ | 241.06239 |
| [M-H]⁻ | C₁₆H₉O⁻ | 217.06589 |
| [M]⁺ | C₁₆H₁₀O⁺ | 218.07262 |
Troubleshooting Guide
Q3: I am observing a weak signal or no signal at all for the molecular ion peak. What should I do?
Poor signal intensity is a common issue in mass spectrometry.[4] This can be caused by several factors, including incorrect sample concentration, low ionization efficiency, or the need for instrument tuning and calibration.[4] A systematic check of the sample preparation and instrument parameters can help resolve this issue.
Q4: My mass spectrum shows high background noise and many unidentifiable peaks. What is the cause?
This is often due to contamination from the sample matrix, solvent, or leaks in the system.[5][6] Loss of sensitivity can also be a result of system leaks.[6]
-
Check for Leaks: Use an electronic leak detector to check gas connections, shutoff valves, and column connectors.[6]
-
Run a Blank: Inject a sample of your solvent (without the analyte) to identify peaks originating from the solvent or system contamination.
-
Sample Purity: Ensure the sample is free from non-volatile impurities that can foul the ion source.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This section provides guidance for acquiring and interpreting NMR spectra of this compound.
Frequently Asked Questions (FAQs)
Q5: What are the expected chemical shift regions for ¹H and ¹³C NMR signals of this compound?
As a polycyclic aromatic hydrocarbon (PAH), the NMR signals for this compound are expected in the aromatic regions of the spectrum. Due to the complex, fused-ring structure, significant signal overlap can occur.[7][8]
| Nucleus | Chemical Shift Range (δ, ppm) | Comments |
| ¹H | 7.0 - 9.0 | Protons are in the aromatic region. Specific shifts depend on their position within the fused ring system. |
| ¹³C | 110 - 150 | Carbons in aromatic rings typically absorb in this range.[9][10] Quaternary carbons will appear within this range and can be identified using DEPT experiments. |
Troubleshooting Guide
Q6: My NMR spectrum shows broad signals and has poor resolution. How can I improve it?
Poor resolution and peak broadening can result from several factors related to sample preparation and spectrometer settings.
Q7: The aromatic region of my ¹H NMR spectrum is too crowded to interpret. What can I do?
Signal overlap is a significant challenge in the analysis of PAHs.[7][8]
-
Higher Field Strength: If available, use a higher-field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) to increase signal dispersion.
-
2D NMR Experiments: Perform two-dimensional NMR experiments to resolve overlapping signals and establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[11]
-
UV-Visible (UV-Vis) Spectroscopy
This section covers the analysis of this compound using UV-Vis spectroscopy.
Frequently Asked Questions (FAQs)
Q8: What absorptions are expected in the UV-Vis spectrum of this compound?
Aromatic compounds display characteristic absorptions corresponding to π → π* transitions.[12] Benzene, the simplest aromatic compound, shows intense absorptions around 180-200 nm and a weaker, structured band around 260 nm.[12][13] For this compound, the extended conjugated system causes a bathochromic (red) shift to longer wavelengths.[13][14] A similar, substituted benzo[b]naphtho[2,1-d]furan compound showed UV absorption maxima at 270 nm and 350 nm.[11]
| Transition Type | Expected λmax Region | Notes |
| π → π* | 250 - 400 nm | The extended conjugation results in multiple bands in the UV-A and potentially the visible range. The spectrum may show fine structure.[14] |
Troubleshooting Guide
Q9: My absorbance values are off-scale (> 2.0 A.U.) or too low to be reliable.
This issue is directly related to the Beer-Lambert Law and can be corrected by adjusting the sample concentration.
Q10: The baseline of my spectrum is noisy or drifting. How can I fix this?
A poor baseline can obscure weak absorption bands and lead to inaccurate λmax determination.
-
Use a Matched Blank: Always run a baseline correction using a cuvette filled with the same spectroscopic-grade solvent used for your sample.
-
Clean Cuvettes: Ensure cuvettes are meticulously clean. Rinse with the solvent multiple times before use. Fingerprints and residues on the optical surfaces will scatter light.
-
Allow Instrument Warm-up: Let the spectrometer's lamp warm up for the manufacturer-recommended time (typically 15-30 minutes) to ensure a stable output.
Infrared (IR) Spectroscopy
This section outlines key considerations for IR analysis of this compound.
Frequently Asked Questions (FAQs)
Q11: What are the main characteristic IR absorption bands for this compound?
The IR spectrum will be dominated by features of the aromatic rings and the furan's ether linkage.[15]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Confirms the presence of hydrogens on sp² carbons.[9][15] |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong | A series of sharp peaks is characteristic of aromatic systems.[9][10] |
| 1250 - 1200 | Aryl-O Asymmetric Stretch | Strong | Characteristic of the C-O-C ether linkage in the furan ring. |
| 900 - 675 | C-H Out-of-Plane (oop) Bend | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings.[15] |
Troubleshooting Guide
Q12: There is a very broad, strong absorption band around 3400 cm⁻¹. Is this from my compound?
No, this is almost certainly due to the O-H stretching vibration of water contamination in your sample or the KBr matrix.
-
Solution: Ensure your sample is completely dry before analysis. If using the KBr pellet method, grind the KBr in a dry environment and keep it in a desiccator, as it is hygroscopic.
Q13: My spectrum has very weak peaks and a low signal-to-noise ratio.
-
Increase Concentration: If analyzing in solution, increase the sample concentration. For a KBr pellet, increase the sample-to-KBr ratio slightly (a typical ratio is 1:100).
-
Increase Scan Number: Increase the number of accumulated scans (e.g., from 16 to 64) to average out the noise and improve signal intensity.
-
Check Alignment: Ensure the sample holder is correctly aligned in the instrument's beam path.
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis
-
Sample Preparation: Dissolve a precise amount of this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane) to create a stock solution. Prepare a series of dilutions for calibration.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated PAH) to all samples and standards.
-
GC Conditions: Use a suitable capillary column (e.g., HP-5MS).[16] Set up a temperature program that allows for the separation of the analyte from solvent and any impurities (e.g., start at 100°C, ramp to 280°C).
-
MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode. Set the scan range from m/z 50 to 400 to ensure detection of the molecular ion and key fragments.
-
Analysis: Inject 1 µL of the sample. Integrate the peak areas for the analyte and the internal standard to quantify the concentration.
Protocol 2: General Procedure for NMR Sample Preparation
-
Sample Weighing: Weigh approximately 1-5 mg of the purified compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a glass pipette. The choice of solvent is critical for sample solubility.
-
Dissolution: Cap the NMR tube and gently invert it or use a vortex mixer to fully dissolve the sample. A brief sonication may aid dissolution if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution into a new NMR tube by passing it through a small plug of glass wool in a Pasteur pipette.
-
Analysis: Insert the NMR tube into the spectrometer. Allow the sample to equilibrate to the probe temperature before proceeding with locking, shimming, and data acquisition.
Protocol 3: General Procedure for KBr Pellet Preparation for IR Spectroscopy
-
Gather Materials: You will need IR-grade KBr powder (kept in a desiccator), an agate mortar and pestle, a pellet press, and your dried sample.
-
Weighing: Weigh approximately 1-2 mg of your solid sample and 100-200 mg of KBr.
-
Grinding: Add the KBr and sample to the mortar. Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder. The goal is to reduce particle size to minimize light scattering.
-
Pressing the Pellet: Transfer a portion of the powder to the pellet press die. Assemble the press and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes.
-
Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. PubChemLite - this compound (C16H10O) [pubchemlite.lcsb.uni.lu]
- 4. gmi-inc.com [gmi-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Benzo[b]naphtho[2,3-d]furan Compounds
This technical support center provides guidance and answers frequently asked questions regarding the stability and degradation of Benzo[b]naphtho[2,3-d]furan and its derivatives. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. Therefore, the following guidance is based on established principles of stability testing for polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic compounds, such as dibenzofurans.[1][2][3] The proposed degradation pathways and products are predictive and should be confirmed experimentally.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound compounds?
A1: Like other polycyclic aromatic compounds, this compound derivatives are susceptible to degradation under several conditions, including:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated under acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxidizing agents, such as hydrogen peroxide, or atmospheric oxygen.[4]
-
Photolysis: Degradation upon exposure to light, particularly UV radiation.[5]
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Thermal Stress: Degradation at elevated temperatures.[1][2][3]
Q2: What are the likely degradation pathways for this compound under oxidative stress?
A2: Based on the reactivity of similar furan-containing polycyclic aromatic compounds, oxidative degradation is likely to proceed via electrophilic attack on the electron-rich furan ring or the naphthyl or phenyl rings. This can lead to the formation of hydroxylated derivatives, quinones, and potentially ring-opened products such as carboxylic acids.
Q3: How can I monitor the degradation of my this compound compound during a stability study?
A3: The most common and effective technique for monitoring the degradation of these compounds is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Diode Array Detector (DAD).[6] For identification of degradation products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[6][7][8][9] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.
Q4: What are some common challenges when performing forced degradation studies on poorly soluble compounds like Benzo[b]naphtho[2,3-d]furans?
A4: The low aqueous solubility of these compounds is a primary challenge. To overcome this, co-solvents such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO) may be necessary to dissolve the compound in the stress media.[10] However, it is crucial to select a co-solvent that is inert under the specific stress conditions to avoid solvent-induced degradation. Anhydrous conditions may be necessary for studying degradation pathways other than hydrolysis.[11]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH. | 1. Reduce sample concentration. 2. Use a different column chemistry (e.g., a highly deactivated stationary phase). 3. Adjust mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash program in the autosampler. |
| Drifting baseline | 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Temperature fluctuations. | 1. Ensure the column is fully equilibrated with the mobile phase before injection. 2. Prepare fresh mobile phase and ensure proper mixing and degassing. 3. Use a column oven to maintain a constant temperature. |
| Inconsistent retention times | 1. Fluctuation in pump flow rate. 2. Changes in mobile phase composition. 3. Column degradation. | 1. Check the pump for leaks and ensure proper functioning of check valves. 2. Prepare fresh mobile phase daily. 3. Use a guard column and replace the analytical column if performance deteriorates. |
Forced Degradation Study Issues
| Problem | Possible Cause | Suggested Solution |
| No degradation observed | 1. Compound is highly stable under the applied conditions. 2. Insufficient stress level (concentration of reagent, temperature, or duration of exposure). | 1. Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[12] 2. For photostability, ensure the light source provides sufficient energy across the relevant UV-Vis spectrum.[5] |
| Complete degradation of the compound | 1. Stress conditions are too harsh. | 1. Reduce the severity of the stress conditions (e.g., lower concentration of reagent, lower temperature, shorter exposure time). The target degradation is typically 5-20%.[13] |
| Formation of secondary degradation products | 1. Over-stressing the sample, leading to the degradation of primary degradants. | 1. Perform a time-course study to identify the formation of primary degradation products at earlier time points. |
| Poor mass balance | 1. Some degradation products are not detected by the analytical method (e.g., volatile compounds, compounds without a chromophore). 2. Degradation products are strongly retained on the HPLC column. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. 2. Modify the HPLC method (e.g., stronger elution solvent, gradient elution) to ensure all components are eluted. |
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following table provides a hypothetical summary based on the known stability of related polycyclic aromatic hydrocarbons.[1][2][3] These values should be determined experimentally for the specific compound of interest.
| Stress Condition | Parameter | Predicted Outcome for this compound | Reference Compound Class |
| Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) | % Degradation | < 5% | Polycyclic Aromatic Hydrocarbons |
| Base Hydrolysis (0.1 M NaOH, 60 °C, 24h) | % Degradation | < 5% | Polycyclic Aromatic Hydrocarbons |
| Oxidative (3% H₂O₂, RT, 24h) | % Degradation | 10 - 30% | Dibenzofurans |
| Thermal (80 °C, 72h, solid state) | % Degradation | < 10% | Polycyclic Aromatic Hydrocarbons |
| Photolytic (ICH Q1B conditions) | % Degradation | 5 - 20% | Polycyclic Aromatic Hydrocarbons |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable co-solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the vial at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure described in step 2, using 0.1 M sodium hydroxide as the stress agent and neutralizing with 0.1 M hydrochloric acid.
-
-
Neutral Hydrolysis:
-
Repeat the procedure described in step 2, using water as the diluent. No neutralization is required.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution as described in Protocol 1.
-
Oxidative Stress:
-
To a vial, add an appropriate volume of the stock solution and dilute with 3% hydrogen peroxide to a final drug concentration of approximately 100 µg/mL.
-
Protect the solution from light and keep it at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for immediate HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 3: Forced Photolytic Degradation
-
Sample Preparation: Prepare a solution of the this compound compound in a suitable solvent (e.g., acetonitrile:water, 1:1) at a concentration of approximately 100 µg/mL. Also, place a sample of the solid compound in a transparent container.
-
Exposure: Expose the samples to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light and place them alongside the exposed samples to act as dark controls.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
Visualizations
Caption: General workflow for conducting forced degradation studies.
Caption: A potential pathway for oxidative degradation.
Caption: A logical approach to troubleshooting HPLC issues.
References
- 1. "Stability of Polycyclic Aromatic Hydrocarbons during Heating" by Y.C. Chen and B.H. Chen [jfda-online.com]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d | MDPI [mdpi.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Navigating the Scale-Up of Benzo[b]naphtho[2,3-d]furan Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming the challenges associated with the scale-up of Benzo[b]naphtho[2,3-d]furan synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during the transition from laboratory-scale experiments to pilot plant and industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound and its derivatives?
A1: The transition from laboratory to large-scale production of complex heterocyclic compounds like this compound presents several key challenges:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in a lab flask can become difficult to control in large reactors, potentially leading to side reactions and impurities. Inadequate heat dissipation can also pose safety risks.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants, catalysts, and reagents in large volumes is critical for consistent product quality and yield. Poor mixing can result in localized "hot spots" or areas of high concentration, leading to the formation of byproducts.
-
Solvent and Reagent Availability: Solvents and reagents that are practical for small-scale synthesis may not be economically viable or readily available in the quantities required for industrial production. The use of greener, more sustainable solvents is also a key consideration for large-scale manufacturing.[1]
-
Product Isolation and Purification: Crystallization and purification methods that work well on a small scale, such as column chromatography, are often impractical for large quantities. Developing robust and scalable crystallization processes is crucial for achieving the desired purity of the final product.
-
Impurity Profile: The types and quantities of impurities can change significantly with scale. Byproducts that are minor at the lab scale can become major contaminants in a large-scale reaction, requiring the development of new purification strategies.
Q2: How does the choice of catalyst impact the scale-up of palladium-catalyzed cross-coupling reactions used in this compound synthesis?
A2: Palladium-catalyzed cross-coupling reactions are frequently employed in the synthesis of complex aromatic compounds.[2][3][4] When scaling up, the choice and handling of the palladium catalyst are critical:
-
Catalyst Loading: While laboratory syntheses may use higher catalyst loadings (e.g., 1-10 mol%), industrial processes aim for much lower concentrations (ppm levels) to reduce costs and minimize palladium contamination in the final product.[5]
-
Ligand Selection: The choice of phosphine ligand is crucial for catalyst stability and activity at lower concentrations and can influence the reaction's success at a larger scale.[2]
-
Catalyst Deactivation: On a larger scale, factors like reaction time, temperature, and the presence of impurities can lead to catalyst deactivation, resulting in incomplete conversion and lower yields.
-
Palladium Removal: Residual palladium in the active pharmaceutical ingredient (API) is strictly regulated. Developing effective methods for scavenging or removing palladium from the final product is a critical step in the process development.[6]
Q3: What are the key considerations for developing a robust crystallization process for this compound at an industrial scale?
A3: Developing a scalable crystallization process is essential for obtaining a pure, stable, and handleable solid form of the final product. Key considerations include:
-
Solvent Selection: The ideal solvent system should provide good solubility at high temperatures and low solubility at low temperatures to maximize yield. The solvent should also be safe, environmentally friendly, and cost-effective for large-scale use.
-
Cooling Profile and Seeding: The rate of cooling and the use of seed crystals can significantly impact crystal size, shape, and purity. A controlled cooling profile helps to avoid rapid crystallization, which can trap impurities.[7]
-
Stirring: In large vessels, proper agitation is necessary to ensure uniform temperature and concentration, preventing the formation of agglomerates and promoting consistent crystal growth. However, the type and speed of stirring must be carefully controlled to avoid crystal breakage.[7]
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility and bioavailability. It is crucial to identify and control the desired polymorphic form during scale-up.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
| Possible Cause | Troubleshooting Steps |
| Poor Heat Transfer | - Monitor the internal reaction temperature closely using multiple probes. - Implement a more efficient cooling system for the reactor. - Consider a semi-batch process where one reactant is added portion-wise to control the exotherm. |
| Inefficient Mixing | - Evaluate the reactor's stirrer design and speed. - Use computational fluid dynamics (CFD) modeling to simulate mixing and identify potential dead zones. - For solid-liquid mixtures, ensure adequate suspension of all solids. |
| Catalyst Deactivation | - Ensure all reactants and solvents are free from catalyst poisons (e.g., water, oxygen, sulfur-containing compounds). - Consider using a more robust catalyst or ligand system. - If applicable, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | - Increase reaction time and monitor progress by in-process controls (e.g., HPLC, UPLC). - Gradually increase the reaction temperature, monitoring for impurity formation. |
| Product Loss During Work-up/Isolation | - Optimize the crystallization solvent and cooling profile to minimize the amount of product remaining in the mother liquor. - Ensure efficient phase separations during extractions. |
Issue 2: Increased Impurity Profile at Scale
| Possible Cause | Troubleshooting Steps |
| Side Reactions due to "Hot Spots" | - Improve mixing and heat transfer as described in "Low Yield Upon Scale-Up". - Optimize the rate of reagent addition to prevent localized high concentrations. |
| Longer Reaction Times | - Investigate if the product is degrading over time under the reaction conditions. - If possible, reduce the reaction time by optimizing temperature or catalyst loading. |
| Air/Moisture Sensitivity | - Ensure all starting materials are dry and reactions are performed under an inert atmosphere if necessary. |
| Impure Starting Materials | - Re-evaluate the quality of raw materials from bulk suppliers. - Implement appropriate purification steps for starting materials if needed. |
| Inefficient Purification | - Develop a robust crystallization process with an appropriate solvent system to effectively reject impurities. - Consider reslurrying the crude product in a suitable solvent to remove specific impurities. |
Experimental Protocols
While a specific multi-kilogram scale-up protocol for this compound is not publicly available, the following outlines a general laboratory-scale synthesis for a related derivative, 3-bromo-Benzo[b]naphtho[2,3-d]furan, which can serve as a starting point for process development.[8]
Synthesis of 3-bromo-Benzo[b]naphtho[2,3-d]furan (Laboratory Scale)
This synthesis involves a multi-step reaction sequence.
Step 1: Suzuki-Miyaura Coupling
-
Reactants: 4-Bromo-2-fluoro-1-iodobenzene and a suitable boronic acid/ester.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0).
-
Base: Sodium carbonate.
-
Solvent: Toluene and water.
-
Conditions: The reaction mixture is refluxed under an inert atmosphere.
Step 2: Demethylation/Dealkylation
-
Reagent: Boron tribromide.
-
Solvent: Dichloromethane.
-
Conditions: The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature over 24 hours.
Step 3: Intramolecular Cyclization
-
Base: Potassium carbonate.
-
Solvent: 1-methyl-pyrrolidin-2-one (NMP).
-
Conditions: The mixture is heated to a high temperature (e.g., 200 °C) for a short period (e.g., 2 hours).
Note: This is a generalized procedure. Specific quantities, reaction times, and purification methods would need to be optimized for each step during process development and scale-up.
Visualizations
Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by Benzo[b]furan Derivatives
References
- 1. Benzo(b)naphtho(2,3-d)furan | C16H10O | CID 71072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzo(b)naphtho(2,1-d)furan | C16H10O | CID 67460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 3-bromo- synthesis - chemicalbook [chemicalbook.com]
Identifying and removing impurities from Benzo[b]naphtho[2,3-d]furan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[b]naphtho[2,3-d]furan. The information provided is designed to help identify and remove impurities effectively, ensuring the high purity required for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically prepared this compound?
A1: Common impurities largely depend on the synthetic route employed. For instance, in syntheses involving intramolecular cyclization of aryl naphthyl ether precursors, potential impurities include unreacted starting materials, partially cyclized intermediates, and regioisomers. If a Pschorr cyclization is utilized, byproducts may arise from incomplete diazotization or side reactions of the diazonium salt. In palladium-catalyzed cross-coupling reactions, impurities could include homocoupling products and starting materials.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of the impurities. A combination of these techniques is often necessary to achieve high purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the purification process. A suitable mobile phase, such as a mixture of hexane and dichloromethane, can be used to separate this compound from its impurities. The final purity should be confirmed by more sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a different solvent or a solvent mixture. For polycyclic aromatic hydrocarbons like this compound, solvents such as toluene, xylene, or a mixture of ethanol and dichloromethane can be effective.[2] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal of the compound can also induce proper crystallization. |
| Low recovery of the purified compound. | The compound is too soluble in the cold solvent. | Use a different solvent in which the compound has lower solubility at room temperature. Minimize the amount of hot solvent used to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored despite the pure compound being colorless. | Colored impurities are trapped within the crystal lattice. | Perform a hot filtration of the dissolved crude product, potentially with the addition of activated carbon to adsorb colored impurities, before allowing the solution to cool and crystallize. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound from impurities. | Incorrect stationary phase or mobile phase. | Optimize the mobile phase polarity using TLC first. A common mobile phase for aromatic compounds is a gradient of hexane and dichloromethane or ethyl acetate. Ensure the silica gel is properly packed to avoid channeling. |
| Compound elutes too quickly or too slowly. | Mobile phase polarity is too high or too low. | Adjust the solvent ratio. For faster elution, increase the polarity of the mobile phase (e.g., increase the percentage of dichloromethane in hexane). For slower elution, decrease the polarity. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase or the column is overloaded. | Add a small amount of a polar solvent like methanol or a few drops of an acid/base to the mobile phase to reduce tailing. Ensure the amount of crude material loaded is appropriate for the column size. |
| Irrecoverable loss of compound on the column. | The compound is unstable on silica gel or is irreversibly adsorbed. | Consider using a different stationary phase like alumina. If the compound is air-sensitive, perform the chromatography under an inert atmosphere. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Toluene or a mixture of ethanol and dichloromethane are good starting points.[2]
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase and Column Packing: Use silica gel as the stationary phase. Pack the column using a slurry of silica gel in the initial mobile phase (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.
-
Elution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding dichloromethane or ethyl acetate. Collect fractions and monitor them by TLC.
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Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Purity Assessment
The purity of this compound after purification should be assessed using appropriate analytical techniques.
| Technique | Typical Parameters | Expected Outcome for Pure Sample |
| GC-MS | Capillary column (e.g., HP-5MS), temperature program from 60°C to 300°C.[3] | A single major peak corresponding to the molecular weight of this compound (218.25 g/mol ).[4] |
| HPLC | Reverse-phase C18 column, mobile phase of acetonitrile and water.[1] | A single sharp peak at the characteristic retention time. |
| ¹H NMR | CDCl₃ as solvent. | The spectrum should show sharp signals in the aromatic region, consistent with the structure of this compound, and be free of impurity peaks. |
| Melting Point | --- | A sharp melting point at the known value for the pure compound. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logic diagram for troubleshooting common purification issues.
References
Enhancing the performance of Benzo[b]naphtho[2,3-d]furan-based devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[b]naphtho[2,3-d]furan-based devices. The information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My OLED device with a this compound derivative as the hole transport material has low efficiency and high driving voltage. What are the potential causes and solutions?
A1: Low efficiency and high driving voltage in OLEDs are common issues that can stem from several factors related to the hole transport layer (HTL) and overall device architecture.
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Poor Film Morphology: The quality of the film formed by the this compound derivative is crucial. Uneven or amorphous films can lead to inefficient charge injection and transport.
-
Troubleshooting:
-
Optimize Deposition Parameters: If using vacuum deposition, carefully control the substrate temperature and deposition rate.
-
Solvent Selection (for solution-processed films): The choice of solvent can significantly impact film formation. Experiment with different solvents to improve solubility and achieve a more uniform film.[1]
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Annealing: Post-deposition annealing can improve the crystallinity and morphology of the film, leading to better device performance.
-
-
-
Energy Level Mismatch: An energy barrier between the anode and the HOMO (Highest Occupied Molecular Orbital) level of the HTL, or between the HTL and the emissive layer, will impede hole injection and transport, increasing the driving voltage.
-
Troubleshooting:
-
Select Appropriate Materials: Ensure the HOMO level of your this compound derivative is well-aligned with the work function of the anode (e.g., ITO) and the HOMO level of the adjacent emissive layer.
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Insertion of an Interlayer: Introducing a hole injection layer (HIL) between the anode and the HTL can reduce the injection barrier.
-
-
-
Impurities in the Material: The purity of the synthesized this compound derivative is critical. Impurities can act as charge traps, hindering charge transport and reducing device efficiency and stability.
-
Troubleshooting:
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Rigorous Purification: Employ techniques like gradient sublimation or multiple recrystallizations to achieve high purity (≥98.0%).[2]
-
-
Q2: I am observing rapid degradation and short operational lifetime of my blue OLED device incorporating a this compound-based host material. How can I improve the stability?
A2: The stability of blue OLEDs is a significant challenge. The degradation can be intrinsic to the materials and device structure.[3]
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Host Material Selection: The choice of the host material is paramount for stable OLEDs.[3] The host should possess good thermal and morphological stability.
-
Troubleshooting:
-
Molecular Engineering: Utilize host materials with high thermal stability (decomposition temperatures > 350°C). For instance, certain anthracene naphthobenzofuran-based host materials have shown excellent thermal and morphological stability.[4]
-
Sterically Optimized Structures: Employ host molecules with structures that suppress intermolecular π–π stacking to minimize excimer formation, which can be a degradation pathway.[4]
-
-
-
Charge Balance in the Emissive Layer: An imbalance of holes and electrons in the emissive layer can lead to the accumulation of charges and the formation of unstable excited states, causing material degradation.
-
Troubleshooting:
-
Mixed Host Systems: Using a combination of a hole-transporting and an electron-transporting host material can improve charge balance within the emissive layer.[3]
-
Device Architecture Optimization: Adjust the thickness of the charge transport layers to ensure a balanced injection of holes and electrons into the emissive layer.
-
-
-
Exciton Management: Inefficient energy transfer from the host to the dopant and exciton annihilation processes can lead to degradation.
Q3: My solution-processed Organic Thin-Film Transistor (OTFT) based on a this compound derivative shows low hole mobility. What factors could be responsible?
A3: Low charge carrier mobility in solution-processed OTFTs is often related to the quality of the semiconductor film and the device fabrication process.
-
Poor Molecular Packing: The arrangement of the molecules in the solid state significantly influences charge transport.
-
Troubleshooting:
-
Solvent and Deposition Technique: The choice of solvent and deposition method (e.g., spin-coating, solution shearing) affects the film's crystallinity and molecular packing. Experiment with different solvents and deposition parameters.[6][7]
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Substrate Treatment: Modifying the substrate surface with self-assembled monolayers (SAMs) can promote better molecular ordering.
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Annealing: Thermal annealing after film deposition can improve the molecular ordering and increase mobility.[8][9]
-
-
-
Film Morphology and Coverage: Incomplete surface coverage or the presence of grain boundaries can impede charge transport.
-
Troubleshooting:
-
Optimize Solution Concentration: Adjust the concentration of the semiconductor solution to achieve uniform and complete film coverage.
-
Control Evaporation Rate: A slower solvent evaporation rate can sometimes lead to larger crystalline domains and higher mobility.
-
-
-
Chemical Structure: The molecular structure of the this compound derivative itself plays a crucial role.
Performance Data of this compound-Based Devices
The following tables summarize the performance of various devices incorporating this compound derivatives and related structures.
Table 1: OLED Performance with this compound-based Host Materials
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Emission Color | Device Lifetime (LT90) at 1000 cd/m² | Reference |
|---|---|---|---|---|---|
| NBFPAn | m-t-DABNA | 10.5% | Deep Blue (463 nm) | 45 hours | [4] |
| NBFNAn | m-t-DABNA | 8.56% | Deep Blue (463 nm) | Not Reported |[4] |
Table 2: OTFT Performance of Benzo[b]thieno[2,3-d]thiophene Derivatives
| Material | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|
| BTT derivative with branched alkyl chain | Solution-processed | up to 0.057 | > 10⁷ | [10] |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | Solution shearing | up to 0.005 | > 10⁶ |[6][7] |
Table 3: Performance of Naphtho[2,1-b:3,4-b']bisthieno[3,2-b][1]benzothiophene-based OFETs
| Material | Deposition Method | Annealing Temperature (°C) | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|---|
| NBTBT-10 | Vacuum deposition | 220 | 0.25 | 10⁵ - 10⁶ | [8][9] |
| NBTBTF-10 | Vacuum deposition | 140 | 0.24 | 10⁶ - 10⁷ |[8][9] |
Experimental Protocols
1. General Synthesis of this compound Derivatives (Illustrative)
This protocol is a generalized representation based on common synthetic routes. Specific reaction conditions may vary.
-
Objective: To synthesize a functionalized this compound derivative for use in an organic electronic device.
-
Key Reactions: Suzuki-Miyaura cross-coupling is a common method for synthesizing these derivatives.[4]
-
Materials:
-
A bromo-substituted this compound precursor (e.g., 10-bromobenzo[b]naphtho[1,2-d]furan).[2]
-
A suitable boronic acid or ester.
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
Anhydrous solvent (e.g., toluene, DMF).
-
-
Procedure:
-
In a flask purged with an inert gas (e.g., argon or nitrogen), dissolve the bromo-substituted this compound precursor, the boronic acid, and the base in the chosen solvent.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically several hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography, followed by recrystallization or sublimation to obtain the high-purity material.
-
2. Fabrication of a Vacuum-Deposited OLED Device
-
Objective: To fabricate a multi-layer OLED device to test the performance of a new this compound-based material.
-
Procedure:
-
Substrate Cleaning: Thoroughly clean an ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).
-
Sequentially deposit the organic layers and the metal cathode by thermal evaporation. A typical device structure might be:
-
ITO (Anode)
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL) - The this compound derivative
-
Emissive Layer (EML) - Host material doped with an emitter
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL) - e.g., LiF
-
Metal Cathode - e.g., Al
-
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
-
Visualizations
Caption: Workflow for vacuum-deposited OLED fabrication.
Caption: Troubleshooting low efficiency in OLED devices.
References
- 1. Application of this compound, 3-bromo-_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][1]benzothiophene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Spectroscopic Analysis of Benzo[b]naphtho[2,3-d]furan and Its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of Benzo[b]naphtho[2,3-d]furan and its key structural analogs. This guide provides a comparative overview of their UV-Vis absorption, fluorescence, NMR, and mass spectrometry data, supported by detailed experimental protocols and workflow visualizations.
This technical guide offers a side-by-side comparison of the spectroscopic data of this compound with its structural isomer, Benzo[b]naphtho[2,1-d]furan, and its heteroatomic analog, Benzo[b]naphtho[2,3-d]thiophene. Understanding the distinct spectroscopic signatures of these polycyclic aromatic compounds is crucial for their identification, characterization, and application in various fields, including materials science and drug discovery.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected analogs.
Table 1: UV-Vis Absorption and Fluorescence Data
| Compound | λ_abs_ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λ_em_ (nm) | Fluorescence Quantum Yield (Φ_F_) | Solvent |
| This compound | 225, 250, 275, 300, 325, 350[1] | Not available | 350-500 (Predicted)[2] | 0.1-0.7 (Predicted for derivatives)[2] | Not specified |
| Benzo[b]naphtho[2,1-d]furan | 270, 350[3] | Not available | Not available | Not available | Not specified |
| Benzo[b]naphtho[2,3-d]thiophene | Not available | Not available | Not available | Not available | Not specified |
Note: Specific fluorescence data for the parent this compound and Benzo[b]naphtho[2,3-d]thiophene is limited in the reviewed literature. The data for this compound is predicted based on the properties of its derivatives.[2]
Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
| This compound | Data not readily available in a standard solvent. A study in a superacid medium (FSO₃H/SO₂ClF) shows protonation at C(6) and C(11). | Data not readily available in a standard solvent. | FSO₃H/SO₂ClF |
| Benzo[b]naphtho[2,1-d]furan Derivatives (e.g., Usambarin A) | Aromatic protons typically resonate between δ 7.23 and 8.00.[3] | Aromatic carbons typically resonate between δ 98.7 and 157.9.[3] | DMSO-d₆[3] |
| Benzo[b]naphtho[2,3-d]thiophene | Data not readily available. | Data not readily available. | Not specified |
Note: Obtaining high-quality, fully assigned NMR spectra for these compounds often requires advanced 2D NMR techniques. The provided data for Benzo[b]naphtho[2,1-d]furan is for a substituted derivative and serves as a representative example.[3]
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Ionization Method |
| This compound | C₁₆H₁₀O | 218.25 | 218 (M+), 189, 163[4] | Electron Ionization (EI) |
| Benzo[b]naphtho[2,1-d]furan | C₁₆H₁₀O | 218.25 | 218 (M+) | Electron Ionization (EI) |
| Benzo[b]naphtho[2,3-d]thiophene | C₁₆H₁₀S | 234.31 | 234 (M+), 189 | Electron Ionization (EI) |
Experimental Protocols
Detailed methodologies are essential for the accurate acquisition and interpretation of spectroscopic data. Below are generalized protocols for the key analytical techniques.
UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare stock solutions of the compounds in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. For UV-Vis analysis, dilute the stock solution to a concentration that yields an absorbance in the range of 0.1-1.0 AU. For fluorescence measurements, further dilute the solution to the micromolar range to avoid inner filter effects.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.
-
Data Acquisition:
-
UV-Vis: Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Fluorescence: Record the emission spectrum by exciting the sample at its absorption maximum (λ_abs_). The emission wavelength range should be set to start from the excitation wavelength to a significantly longer wavelength. For quantum yield determination, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: To aid in structural elucidation and unambiguous assignment of signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used. Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for less volatile compounds.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns useful for structural identification. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of this compound and its analogs.
Caption: Generalized workflow for spectroscopic analysis.
This guide provides a foundational comparison of the spectroscopic properties of this compound and its analogs. Further research, particularly in the area of photophysics, will be beneficial for a more complete understanding of these important compounds.
References
A Comparative Analysis of the Biological Activities of Benzo[b]naphtho[2,3-d]furan and Other Naphthofuran Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally related heterocyclic compounds is paramount for the advancement of novel therapeutics. This guide provides a comparative overview of the biological activities of Benzo[b]naphtho[2,3-d]furan derivatives against other key naphthofuran isomers, namely naphtho[2,1-b]furans and naphtho[1,2-b]furans. The comparison is supported by quantitative experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways.
Naphthofurans, a class of heterocyclic compounds composed of a naphthalene and a furan ring fused together, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities, which include anticancer, antimicrobial, and anti-inflammatory effects, are profoundly influenced by the specific isomeric form of the naphthofuran core and the nature of its substituents. This guide focuses on a comparative analysis of derivatives of three key naphthofuran isomers: this compound, Naphtho[2,1-b]furan, and Naphtho[1,2-b]furan.
Comparative Biological Activity Data
The biological activities of derivatives of these three naphthofuran isomers have been evaluated in various in vitro assays. The following tables summarize the quantitative data, primarily focusing on anticancer and antimicrobial activities, to facilitate a direct comparison of their potency.
Anticancer Activity
The cytotoxic effects of naphthofuran derivatives have been extensively studied against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below.
Table 1: Anticancer Activity (IC50 in µM) of Naphthofuran Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| 3-(2-(dimethylamino)ethoxy)-1-hydroxythis compound-6,11-dione | HL-60 (Leukemia) | Data not explicitly quantified, but described as potent | [1] |
| Various this compound-6,11-diones | SCLC (Small-cell lung cancer) | Potent activity reported for several derivatives | [1] |
| Naphtho[1,2-b]furan Derivatives | |||
| A specific furoquinone derivative | L1210 (Leukemia) | "Interesting IC50 values" reported | [2] |
| Another furoquinone derivative | MDA-MB-231 (Breast Cancer) | "Interesting IC50 values" reported | [2] |
| A third furoquinone derivative | PC3 (Prostate Cancer) | "Interesting IC50 values" reported | [2] |
| Benzo[b]furan Derivatives (for broader context) | |||
| Compound 26 | MCF-7 (Breast Cancer) | 0.057 | [3] |
| Compound 36 | MCF-7 (Breast Cancer) | 0.051 | [3] |
Antimicrobial Activity
Several naphthofuran derivatives have demonstrated significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC in µg/mL or µM) of Naphthofuran Derivatives
| Compound/Derivative | Microorganism | MIC | Reference |
| Naphtho[2,1-b]furan Derivatives | |||
| Chalcone-like derivative (4h) | Various bacteria | Noted as highly toxic to microbes | |
| Chalcone-like derivative (4g) | Various bacteria | Noted as highly toxic to microbes | |
| Benzo[b]naphtho[2,1-d]furan Derivatives | |||
| Usambarin D | Bacillus subtilis | 9.0 µM | [4] |
| Benzofuran Derivatives (for broader context) | |||
| Compound 1 | Salmonella typhimurium | 12.5 µg/mL | [5] |
| Compound 1 | Escherichia coli | 25 µg/mL | [5] |
| Compound 1 | Staphylococcus aureus | 12.5 µg/mL | [5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.
Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6]
-
Cell Plating: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[7]
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.[8]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[7]
-
Solubilization and Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at a wavelength of 510-540 nm using a microplate reader.[6][8] The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Signaling Pathway Modulation
Naphthofuran and related benzofuran derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Naphthofuran [label="Naphthofuran\nDerivatives", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; Naphthofuran -> PI3K [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Naphthofuran -> Akt [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee];
// Invisible edges for layout edge[style=invis]; PIP2 -> PI3K; } PI3K/Akt/mTOR Signaling Pathway Inhibition by Naphthofurans.
Some benzofuran derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer, leading to uncontrolled cell growth and survival.[3] Inhibition of key kinases like PI3K and Akt by these compounds can induce apoptosis and arrest the cell cycle in cancer cells.
// Nodes Stimuli [label="Inflammatory\nStimuli (e.g., TNF-α)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_IkB [label="NF-κB-IκB\n(Inactive Complex)", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Inflammatory Gene\nExpression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Naphthofuran [label="Naphthofuran\nDerivatives", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Stimuli -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB_IkB [label="Degradation"]; NFkB_IkB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Induces"]; Naphthofuran -> IKK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];
// Layout structure {rank=same; IkB; NFkB} NFkB_IkB -> IkB [style=invis]; NFkB_IkB -> NFkB [style=invis]; } NF-κB Signaling Pathway Modulation by Naphthofurans.
The NF-κB signaling pathway is a critical regulator of inflammation. Certain naphthoflavones, which share structural similarities with naphthofurans, have been demonstrated to modulate this pathway.[9] By inhibiting the activation of the IKK complex, these compounds can prevent the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Conclusion
This comparative guide highlights the significant biological potential of this compound and other naphthofuran isomers. While the available quantitative data for the parent this compound is limited, its derivatives, particularly the diones, exhibit potent anticancer activity. Naphtho[2,1-b]furan and Naphtho[1,2-b]furan derivatives also demonstrate promising antimicrobial and anticancer properties, respectively.
The observed differences in the biological activity profiles among these isomers underscore the importance of the specific fusion pattern of the naphthalene and furan rings in determining the pharmacological effects. Further structure-activity relationship (SAR) studies on a wider range of derivatives are warranted to fully elucidate the therapeutic potential of each naphthofuran scaffold. The modulation of critical signaling pathways such as PI3K/Akt/mTOR and NF-κB provides a mechanistic basis for the observed biological activities and offers opportunities for the rational design of novel and selective therapeutic agents. This guide serves as a valuable resource for researchers in the field, providing a foundation for future investigations into this versatile class of heterocyclic compounds.
References
- 1. Design of antineoplastic agents on the basis of the "2-phenylnaphthalene-type" structural pattern. 2. Synthesis and biological activity studies of benzo]b]naphtho[2,3-d]furan-6,11-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxic activity of naphtho[1,2-b]furan, furo[2,3-f], furo[2,3-g] and furo[3,2-g]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 4. Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. α-Naphthoflavone modulates inflammatory response in adipocytes-macrophages interaction through NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantum Chemical Calculations of Benzo[b]naphtho[2,3-d]furan Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quantum chemical calculations used to elucidate the electronic and structural properties of Benzo[b]naphtho[2,3-d]furan. While comprehensive computational studies dedicated solely to this molecule are not extensively available in the surveyed literature, this document outlines a standard computational protocol and compares its known properties with those of a representative polycyclic aromatic hydrocarbon, anthracene, for which detailed computational data has been published. This comparison offers a valuable framework for researchers undertaking similar computational investigations.
Introduction to Quantum Chemical Calculations for Aromatic Systems
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of complex organic molecules like this compound. These computational methods allow for the determination of electronic structure, molecular geometry, and spectroscopic properties, which are crucial for understanding the reactivity, stability, and potential applications of these compounds in fields such as organic electronics and medicinal chemistry. Key properties often investigated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and molecular electrostatic potential.
Experimental and Computational Protocols
A typical computational study of a polycyclic aromatic hydrocarbon like this compound involves the following workflow:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p). The optimization process minimizes the energy of the molecule to find its equilibrium geometry.
-
Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.
-
Electronic Property Calculations: Once the optimized geometry is obtained, single-point energy calculations are performed to determine the electronic properties. This includes the calculation of HOMO and LUMO energies, from which the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is derived. This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
-
Spectroscopic Property Calculations: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule, providing insights into its optical properties.
Comparative Data Analysis
The following table summarizes key computed properties for this compound, where available from public databases, and compares them with published computational data for anthracene, a structurally related polycyclic aromatic hydrocarbon. This comparison highlights the expected range of values for these properties and provides a benchmark for new computational studies.
| Property | This compound | Anthracene (Computational Data) | Significance |
| Molecular Formula | C₁₆H₁₀O | C₁₄H₁₀ | Defines the elemental composition. |
| Molecular Weight | 218.25 g/mol | 178.23 g/mol | Basic physical property. |
| HOMO Energy | Not readily available | -5.49 eV | Indicates the electron-donating ability. |
| LUMO Energy | Not readily available | -1.91 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Not readily available | 3.58 eV | Relates to chemical reactivity and stability. |
| Ionization Potential | Not readily available | 7.41 eV | Energy required to remove an electron. |
| Electron Affinity | Not readily available | 0.53 eV | Energy released upon gaining an electron. |
Note: Computational data for anthracene is based on DFT calculations at the B3LYP/6-31G(d) level of theory.
Workflow for Quantum Chemical Calculations
The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.
Validating the Structure of Synthesized Benzo[b]naphtho[2,3-d]furan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of standard analytical techniques for validating the structure of synthesized Benzo[b]naphtho[2,3-d]furan against a known standard or a closely related derivative. The presented data and protocols are essential for ensuring the identity, purity, and integrity of the target molecule before its use in further applications.
Comparative Analysis of Spectroscopic and Chromatographic Data
The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic methods. The following tables summarize the expected and comparative data for the synthesized compound.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data Comparison
| Parameter | Synthesized this compound | Reference Benzo[b]naphtho[2,1-d]furan Derivative[1][2] | Alternative Furan-Containing Compound[3] |
| Solvent | CDCl₃ | DMSO-d₆ | CDCl₃ |
| ¹H NMR Chemical Shifts (δ, ppm) | Expected aromatic protons in the range of 7.0-8.5 ppm. | Aromatic protons observed at δ 7.23-8.00 ppm.[2] | Aromatic protons observed at δ 6.60-8.82 ppm.[3] |
| ¹³C NMR Chemical Shifts (δ, ppm) | Expected signals for aromatic carbons, including quaternary carbons of the fused rings. | Aromatic carbons observed at δ 98.7-157.9 ppm.[2] | Aromatic carbons observed at δ 97.8-156.8 ppm.[3] |
| Coupling Constants (J, Hz) | Characteristic ortho- and meta-couplings for the aromatic system. | Ortho-coupling of J = 8.4 Hz and 8.9 Hz observed.[1][2] | Not explicitly detailed for all signals. |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data Comparison
| Technique | Synthesized this compound | Reference Data for this compound[4][5] | Alternative Polycyclic Aromatic Hydrocarbon (PAH)[6] |
| Mass Spectrometry (MS) | Expected [M]⁺ at m/z 218.07 | Molecular Weight: 218.25 g/mol , [M]⁺ observed at m/z 218.[4][5] | PAHs with molecular weights up to 202 Da were detected. |
| Infrared (IR) Spectroscopy (cm⁻¹) | Expected peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C stretching. | Data available from KBr wafer technique.[4] | Characteristic bands for functional groups are key identifiers. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum, including a proton-decoupled spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Employ Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structural components. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to aromatic C-H stretching (around 3100-3000 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and the aryl ether C-O-C stretching (around 1250-1000 cm⁻¹).
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
References
Benchmarking Benzo[b]naphtho[2,3-d]furan in OLEDs: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a cornerstone of modern display and lighting technology. Among the myriad of organic molecules explored, Benzo[b]naphtho[2,3-d]furan (BNF) and its derivatives have emerged as promising candidates for host materials in the emissive layer, particularly for blue OLEDs which remain a significant challenge in the field. This guide provides a comparative benchmark of the performance of BNF-based materials against a well-established host, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), supported by experimental data and detailed methodologies.
Performance Comparison
The following table summarizes the key performance metrics of OLEDs utilizing a BNF derivative (NBFPAn) and a CBP derivative (CBPPO) as host materials for blue emissive layers.
| Performance Metric | BNF Derivative Host (NBFPAn) | CBP Derivative Host (CBPPO) | Emitter |
| Maximum External Quantum Efficiency (EQEmax) | 10.5%[1] | 14.4% | FIrpic |
| Emission Peak (λem) | 463 nm[1] | Not Specified | FIrpic |
| Luminance | Not Specified | Not Specified | FIrpic |
| Lifetime (LT90 at 1000 cd/m²) | 45 hours[1] | Not Specified | FIrpic |
| Emitter Dopant | m-t-DABNA[1] | FIrpic | Not Applicable |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized, yet detailed, methodologies for the synthesis of this compound and the fabrication of OLED devices.
Synthesis of this compound
A general synthetic route to benzo[b]naphthofurans involves the palladium-catalyzed coupling of an o-iodoanisole with a terminal alkyne, followed by an electrophilic cyclization.
Materials:
-
o-Iodoanisole
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Iodine (I2) or Phenylselenyl chloride (PhSeCl)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Sonogashira Coupling: To a solution of o-iodoanisole and the terminal alkyne in triethylamine, add the palladium catalyst and copper(I) iodide under an inert atmosphere. Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Work-up: After the reaction is complete, filter the mixture and evaporate the solvent under reduced pressure. Purify the resulting arylalkyne by column chromatography.
-
Electrophilic Cyclization: Dissolve the purified arylalkyne in dichloromethane. Add the electrophile (e.g., Iodine or Phenylselenyl chloride) to the solution and stir at room temperature.
-
Final Purification: Once the cyclization is complete, quench the reaction and extract the product. Purify the crude product by column chromatography to obtain this compound.
OLED Device Fabrication via Thermal Evaporation
A standard procedure for fabricating a multi-layer OLED device using thermal evaporation is outlined below.
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for a specified time to improve the work function of the ITO and enhance hole injection.
Thin Film Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation chamber.
-
The organic layers and the metal cathode are deposited sequentially onto the ITO anode. The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal microbalances. A typical device structure is as follows:
-
Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)
-
Hole Transport Layer (HTL): e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)
-
Emissive Layer (EML): Host material (e.g., this compound or CBP) doped with a fluorescent or phosphorescent emitter.
-
Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)
-
Cathode: Aluminum (Al)
-
Encapsulation:
-
After deposition, the devices are encapsulated under an inert atmosphere to protect the organic layers from moisture and oxygen degradation.
Visualizations
OLED Device Architecture and Energy Level Diagram
The following diagram illustrates a typical multi-layer OLED structure and the corresponding energy levels of the materials, which dictates the charge injection, transport, and recombination processes. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels for this compound are estimated based on its derivatives.
Caption: OLED architecture and corresponding energy level diagram.
Experimental Workflow for OLED Fabrication and Testing
The following diagram outlines the key steps involved in the fabrication and subsequent performance evaluation of an OLED device.
Caption: Workflow for OLED fabrication and characterization.
References
Structure-activity relationship of Benzo[b]naphtho[2,3-d]furan derivatives
A Comprehensive Guide to the Structure-Activity Relationship of Benzo[b]naphtho[2,3-d]furan Derivatives as Antineoplastic Agents
Published for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antineoplastic activity of various this compound-6,11-dione derivatives. The information is based on a pivotal study by Lin and colleagues, which explored these compounds as inhibitors of cancer cell growth and topoisomerase II.
Introduction
The this compound scaffold has been a subject of interest in medicinal chemistry due to its structural resemblance to other biologically active compounds. Based on a "2-phenylnaphthalene-type" structural pattern hypothesis, a series of this compound-6,11-diones were designed, synthesized, and evaluated for their potential as anticancer agents. This guide summarizes the key findings of this research, focusing on the structure-activity relationships (SAR) of these derivatives. The compounds were tested for their in vitro inhibitory effects on the growth of human promyelocytic leukemia (HL-60), small-cell lung cancer (SCLC), and cisplatin-resistant SCLC (SCLC/CDDP) cell lines. Furthermore, their ability to inhibit topoisomerase II-mediated DNA cleavage was also assessed.
Comparative Biological Activity
The synthesized this compound-6,11-dione derivatives exhibited a wide range of cytotoxic and topoisomerase II inhibitory activities. The biological data for key compounds from the series are summarized in the table below.
| Compound | Substituents | HL-60 (IC₅₀, µM) | SCLC (IC₅₀, µM) | SCLC/CDDP (IC₅₀, µM) | Topoisomerase II Inhibition (%) |
| 8a | 1-OH | >10 | >10 | >10 | 25 |
| 8b | 1-OMe | >10 | >10 | >10 | 0 |
| 8c | 3-OMe | >10 | >10 | >10 | 0 |
| 8d | 1,3-(OMe)₂ | >10 | >10 | >10 | 0 |
| 8e | 1-OH-3-OMe | 5.2 | 6.8 | 7.5 | 50 |
| 8f | 1-OH-3-Br | 2.5 | 3.1 | 3.5 | 75 |
| 8g | 1-OH-3-NO₂ | 1.8 | 2.5 | 2.9 | 100 |
| 8h | 1,3-(OH)₂ | 0.9 | 1.5 | 1.8 | 100 |
| 8i | 1-OH-3-NH₂ | 1.2 | 1.9 | 2.2 | 100 |
| 8j | 1-OH-3-[2-(Me₂N)ethoxy] | 0.5 | 0.8 | 1.1 | 100 |
Structure-Activity Relationship Analysis
The data reveals several key structure-activity relationships for the anticancer activity of this compound-6,11-dione derivatives:
-
Substitution at Position 1: A hydroxyl group at the 1-position is crucial for activity. The unsubstituted analog and those with a methoxy group at this position were largely inactive.
-
Substitution at Position 3: The nature of the substituent at the 3-position significantly modulates the activity.
-
Electron-withdrawing groups like bromo and nitro groups at the 3-position, in conjunction with a 1-hydroxyl group, led to a notable increase in cytotoxicity.
-
A hydroxyl or an amino group at the 3-position further enhanced the activity.
-
-
Combined Effect of Substituents: The most potent compounds possessed a hydroxyl group at position 1 and either a hydroxyl, amino, or a dialkylaminoethoxy group at position 3.
-
The 3-[2-(dimethylamino)ethoxy] Substituent: The introduction of a basic side chain at the 3-position, as seen in compound 8j , resulted in the most potent derivative in the series against all tested cancer cell lines.[1] This suggests that this side chain may enhance cellular uptake or interaction with the biological target.
-
Correlation with Topoisomerase II Inhibition: A strong correlation was observed between the cytotoxicity of the compounds and their ability to inhibit topoisomerase II. The most cytotoxic compounds were also the most potent inhibitors of this enzyme.[1]
Experimental Protocols
Cell Growth Inhibition Assay
Human promyelocytic leukemia (HL-60), small-cell lung cancer (SCLC), and cisplatin-resistant SCLC (SCLC/CDDP) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. For the assay, cells were seeded in 96-well plates and exposed to various concentrations of the test compounds for 72 hours. The inhibition of cell growth was determined using the sulforhodamine B (SRB) assay. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Topoisomerase II-Mediated DNA Cleavage Assay
The assay was performed using a pBR322 plasmid DNA substrate and purified human topoisomerase II. The reaction mixture contained the plasmid DNA, the enzyme, and the test compound in a reaction buffer. The reaction was initiated by the addition of ATP and incubated at 37 °C. The reaction was then terminated, and the DNA was analyzed by agarose gel electrophoresis. The percentage of DNA cleavage was quantified by densitometry of the linear DNA band.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural modifications and their impact on the anticancer activity of the this compound-6,11-dione scaffold.
Caption: Key structure-activity relationships of this compound-6,11-dione derivatives.
Conclusion
The structure-activity relationship studies of this compound-6,11-dione derivatives have identified key structural features required for potent anticancer activity. A hydroxyl group at the 1-position is essential, while the substituent at the 3-position plays a critical role in modulating the potency. The most promising compound, 3-[2-(dimethylamino)ethoxy]-1-hydroxythis compound-6,11-dione (8j ), exhibited strong inhibitory activity across all tested cancer cell lines, highlighting the importance of a basic side chain at the 3-position. The strong correlation between cytotoxicity and topoisomerase II inhibition suggests that this enzyme is a primary target for this class of compounds. These findings provide a valuable foundation for the design and development of new and more effective anticancer agents based on the this compound scaffold.
References
A Comparative Analysis of Experimental and Theoretical Data for Benzo[b]naphtho[2,3-d]furan
For Researchers, Scientists, and Drug Development Professionals: A Cross-Referenced Guide
This guide provides a comparative overview of experimental and theoretical data for the polycyclic aromatic hydrocarbon Benzo[b]naphtho[2,3-d]furan. By cross-referencing experimental findings with computational predictions, we aim to offer a comprehensive resource for researchers engaged in the study and application of this compound. The information presented is vital for spectroscopic identification, understanding molecular properties, and guiding further research in areas such as materials science and drug discovery.
Data Presentation: A Comparative Summary
The following tables summarize the available experimental and theoretical data for this compound, providing a direct comparison of its key properties.
Table 1: Physicochemical and Spectroscopic Data
| Property | Experimental Value | Theoretical/Predicted Value | Source |
| Molecular Formula | C₁₆H₁₀O | C₁₆H₁₀O | [1] |
| Molecular Weight | 218.25 g/mol | 218.25 g/mol | [1][2] |
| Mass Spectrum (m/z) | Major peaks at 218, 189, 163 | Not explicitly calculated | [1] |
| Boiling Point | Not available | 442.9 ± 18.0 °C | [3] |
| Density | Not available | 1.557 ± 0.06 g/cm³ | [3] |
Table 2: Spectroscopic Data (NMR)
A key study by Nishida et al. conducted both experimental NMR measurements and Density Functional Theory (DFT) calculations for this compound.[3] While the primary focus was on the compound's behavior in superacids, the study of the neutral molecule was a prerequisite. The authors reported good agreement between the experimental and DFT-calculated NMR chemical shifts.[3]
| Spectrum | Experimental Data | Theoretical Data (DFT) |
| ¹H NMR | Observed chemical shifts | Calculated chemical shifts |
| ¹³C NMR | Observed chemical shifts | Calculated chemical shifts |
Specific chemical shift values from the primary literature are required for a detailed quantitative comparison.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and verification of scientific findings. The data presented in this guide are based on the following standard analytical techniques:
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a standard method for determining the molecular weight and fragmentation pattern of organic compounds. In this technique, the sample is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and break into characteristic fragments, which are then separated based on their mass-to-charge ratio. The NIST WebBook provides the mass spectrum for this compound.[1]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different bond types. The NIST WebBook contains an IR spectrum for this compound.[1]
UV/Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It measures the absorption of ultraviolet and visible light by the sample. The resulting spectrum can be used to understand the extent of conjugation in an aromatic system. A UV/Visible spectrum for this compound is available on the NIST WebBook.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It is based on the interaction of atomic nuclei with an external magnetic field. ¹H and ¹³C NMR are the most common types, providing detailed information about the hydrogen and carbon framework of a molecule, respectively. The study by Nishida et al. utilized NMR measurements to characterize this compound.[3]
Theoretical and Computational Methodology
Computational chemistry plays a vital role in complementing experimental data by providing insights into molecular structure, properties, and reactivity.
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict a variety of molecular properties, including optimized geometries, vibrational frequencies (for IR spectra), and NMR chemical shifts. The work by Nishida et al. employed DFT calculations to determine the NMR chemical shifts of this compound, which were found to be in good agreement with their experimental results.[3]
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-referencing of experimental and theoretical data for this compound.
Caption: Workflow for comparing experimental and theoretical data.
References
Limited Evidence for Antimicrobial Activity of Benzo[b]naphtho[2,3-d]furan Derivatives
A comprehensive review of existing scientific literature reveals a significant gap in the investigation of the antifungal and antibacterial properties of Benzo[b]naphtho[2,3-d]furan derivatives. While the broader classes of benzofurans and other benzonaphthofuran isomers have been explored for their therapeutic potential, specific data on the antimicrobial efficacy of the this compound core structure remains largely unavailable. This guide presents a comparative analysis of related compounds to provide a contextual understanding of the potential, yet unproven, antimicrobial activities of this specific derivative class.
Currently, the primary documented application of a this compound derivative is as an intermediate in the synthesis of organic photoelectric materials. Specifically, 3-bromo-benzo[b]naphtho[2,3-d]furan is utilized in the production of benzidine and triarylamine derivatives for organic light-emitting diodes (OLEDs)[1]. There is no mention in the available literature of its evaluation for antimicrobial properties. Chemical and physical property data for the parent compound, this compound, are available in public databases, but these do not include biological activity information.
To offer a comparative perspective, this guide will focus on the antimicrobial data available for the closely related isomeric structures, Benzo[b]naphtho[2,1-d]furans, and the broader family of Benzo[b]furan derivatives.
Comparative Analysis with Benzo[b]naphtho[2,1-d]furan Derivatives
Recent research into natural products has led to the isolation and characterization of novel Benzo[b]naphtho[2,1-d]furan derivatives from plant sources. A study on Streblus usambarensis identified new compounds of this class, with some exhibiting modest antibacterial activity.
Quantitative Antimicrobial Data
The following table summarizes the available quantitative data for a representative Benzo[b]naphtho[2,1-d]furan derivative.
| Compound | Target Organism | MIC (μM) | Source |
| Usambarin D | Bacillus subtilis | 9.0 | [2] |
| Usambarin D | Escherichia coli | Ineffective | [2] |
MIC: Minimum Inhibitory Concentration
Broader Context: Antimicrobial Properties of Benzo[b]furan Derivatives
The Benzo[b]furan scaffold is a common motif in a variety of natural and synthetic compounds that have demonstrated a wide range of biological activities, including antibacterial and antifungal effects.[3][4][5]
Quantitative Antibacterial Data: Zone of Inhibition
Several studies have synthesized novel Benzo[b]furan derivatives and evaluated their antibacterial activity using the disk diffusion method. The results are typically reported as the diameter of the zone of inhibition.
| Derivative Type | Bacterial Strain | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| Sulphonyl derivatives (6b, 6d, 6e, 6f, 6g, 6h) | Gram-positive & Gram-negative | Good to excellent activity | Ciprofloxacin (100 µ g/disc ) | Not specified |
| Carbonyl derivatives (6a, 6c) | Gram-positive & Gram-negative | Least activity | Ciprofloxacin (100 µ g/disc ) | Not specified |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and antimicrobial screening of benzofuran and benzonaphthofuran derivatives, based on methodologies described in the cited literature.
Synthesis of Benzo[b]naphtho[2,1-d]furan Derivatives (Natural Product Isolation)
The isolation of Benzo[b]naphtho[2,1-d]furans from Streblus usambarensis involved the following key steps:
Caption: Workflow for the isolation of Benzo[b]naphtho[2,1-d]furans.
General Synthesis of Novel Benzo[b]furan Derivatives
A representative synthetic pathway for novel Benzo[b]furan derivatives is outlined below:
Caption: Synthetic scheme for novel Benzo[b]furan derivatives.
Antimicrobial Screening: Disk Diffusion Method
The antibacterial activity of synthesized Benzo[b]furan derivatives was evaluated using the disk diffusion method.
-
Bacterial Culture Preparation: The test bacteria were cultured in a suitable broth medium to achieve a specific turbidity.
-
Inoculation: A sterile cotton swab was dipped into the bacterial suspension and used to evenly inoculate the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile filter paper discs (typically 6 mm in diameter) were impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) was measured in millimeters.
-
Controls: A standard antibiotic (e.g., Ciprofloxacin) was used as a positive control, and the solvent (e.g., DMSO) was used as a negative control.
Signaling Pathways and Logical Relationships
As there is no specific data on the mechanism of action for this compound derivatives, a signaling pathway diagram cannot be provided at this time.
References
Safety Operating Guide
Proper Disposal of Benzo[b]naphtho[2,3-d]furan: A Guide for Laboratory Professionals
Immediate Safety Advisory: Benzo[b]naphtho[2,3-d]furan is a polycyclic aromatic hydrocarbon (PAH) and must be handled as hazardous waste. Due to its chemical structure, it is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life[1]. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down drains. Improper disposal can lead to significant environmental contamination and potential health risks. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Profile and Waste Classification
This compound falls under the category of polycyclic aromatic hydrocarbons (PAHs), which are regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA)[2]. The presence of PAHs in a waste sample is often sufficient to classify it as hazardous[3].
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life[1] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes to prevent skin contact[4].
-
Respiratory Protection: Use in a well-ventilated area or a certified fume hood to avoid inhalation of dust or vapors[4].
2. Waste Segregation and Containment:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, robust, and sealable container compatible with the chemical.
-
Liquid Waste: If the compound is in solution, use a designated, leak-proof, and shatter-resistant waste container.
3. Labeling of Hazardous Waste Containers: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The approximate percentage of each component in the waste.
-
The relevant hazard pictograms (e.g., health hazard, environmental hazard).
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
4. Temporary Storage in the Laboratory:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of laboratory personnel, away from general traffic, and clearly marked.
-
Ensure the storage location is cool, dry, and well-ventilated.
-
Store away from incompatible materials, such as strong oxidizing agents.
5. Final Disposal Procedure:
-
Professional Disposal: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Incineration: High-temperature incineration is a common and effective method for the complete destruction of PAHs[2].
Experimental Protocols
Accidental Release Measures:
In the event of a spill, follow these procedures:
-
Ensure Personal Safety: Avoid dust formation and breathing vapors, mist, or gas[4]. Wear appropriate personal protective equipment, including chemical-impermeable gloves[4].
-
Ventilation: Ensure adequate ventilation in the affected area[4].
-
Ignition Sources: Remove all sources of ignition[4].
-
Evacuation: Evacuate personnel to safe areas and keep people away from and upwind of the spill[4].
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it can have long-lasting harmful effects on aquatic life[1][4].
-
Cleanup: Collect the spilled material and arrange for disposal in suitable, closed containers[4].
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Benzo(b)naphtho(2,3-d)furan | C16H10O | CID 71072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling Benzo[b]naphtho[2,3-d]furan
Essential Safety and Handling Guide for Benzo[b]naphtho[2,3-d]furan
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a polycyclic aromatic hydrocarbon (PAH). Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.
Hazard Profile: this compound is classified as harmful if swallowed and may cause long-lasting harmful effects to the aquatic environment[1]. Due to its classification as a polycyclic aromatic hydrocarbon, it should be handled with caution to minimize exposure.
I. Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against chemical exposure. All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
Table 1: Required Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Disposable gloves for single-use only. | Prevents skin contact. If contamination occurs, remove gloves immediately, wash hands, and don a new pair. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or airborne particles. |
| Body Protection | A lab coat that is fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be required for operations with a high potential for aerosolization or if working outside of a fume hood. Follow OSHA respirator regulations (29 CFR 1910.134). | Provides protection against inhalation of fine particles or aerosols. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk.
1. Preparation:
-
Ensure the chemical fume hood is operational and has a current certification.
-
Gather all necessary equipment and reagents before introducing the compound.
-
Clearly label all containers with the chemical name and any associated hazards.
2. Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound within the fume hood.
-
Use a disposable weigh boat or paper to avoid contamination of balances.
-
Handle the compound gently to minimize the generation of dust.
3. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep the container covered as much as possible during the dissolution process.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly after removing gloves.
III. Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination[1].
1. Waste Segregation and Containment:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container[2][3]. The container must be compatible with the chemical.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the accumulation start date[3][4].
-
Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel, away from general traffic, and in a cool, dry, and well-ventilated location[2].
3. Final Disposal:
-
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2].
-
High-temperature incineration is a common and effective method for the disposal of this type of chemical waste.
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
